molecular formula C30H48O6 B15595881 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Cat. No.: B15595881
M. Wt: 504.7 g/mol
InChI Key: HORZOECJYCGUOG-LZJHHBMBSA-N
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Description

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a useful research compound. Its molecular formula is C30H48O6 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23?,25-,26-,27-,28-,29-,30+/m1/s1

InChI Key

HORZOECJYCGUOG-LZJHHBMBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a triterpenoid (B12794562) also known as sanguisorbigenin (B1600717). The primary focus of current research has been on its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This document collates available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways and experimental workflows. While direct evidence for anti-inflammatory and antioxidant activities of this specific compound is limited, this guide also explores the activities of structurally related triterpenoids to provide a broader context for its potential therapeutic applications.

Antibacterial Activity

The most well-documented biological activity of this compound is its antibacterial effect, especially against the clinically significant pathogen, methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various MRSA strains.

Strain of S. aureusMIC (µg/mL)Reference
Six strains (unspecified)12.5-50[1][2]
ATCC 33591 (MRSA)12.5[3]
DPS-1 (Clinical Isolate)Not specified[3]
Synergistic Effects with Antibiotics

This compound exhibits synergistic or partial synergistic effects when combined with β-lactam antibiotics against MRSA.[2] This suggests its potential as an adjuvant to conventional antibiotic therapy, possibly restoring the efficacy of antibiotics to which bacteria have developed resistance.

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for MRSA, contributing to persistent infections and antibiotic resistance. This compound has been shown to inhibit MRSA biofilm formation.[4]

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound against MRSA involves the downregulation of key resistance determinants.

Reduction of Penicillin-Binding Protein 2a (PBP2a) and mecA Gene Expression

Treatment of MRSA with this compound leads to a significant reduction in the levels of Penicillin-Binding Protein 2a (PBP2a) and the expression of the mecA gene, which encodes PBP2a.[2] PBP2a is the primary factor responsible for methicillin (B1676495) resistance in S. aureus.

3,6,19,23-Tetrahydroxy-12-ursen-28-oic_acid 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid mecA mecA gene 3,6,19,23-Tetrahydroxy-12-ursen-28-oic_acid->mecA inhibits expression PBP2a PBP2a protein mecA->PBP2a encodes Resistance Methicillin Resistance PBP2a->Resistance confers

Mechanism of antibacterial action against MRSA.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Broth Microdilution Assay for MIC Determination

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

A Prepare serial dilutions of the compound in a 96-well plate B Add a standardized bacterial inoculum to each well A->B C Incubate the plate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E The lowest concentration with no growth is the MIC D->E

Workflow of the Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

Detailed Steps:

  • Plate Setup: A 96-well plate is set up with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine the nature of the interaction.

Crystal Violet Biofilm Assay

This assay quantifies the ability of bacteria to form a biofilm on a solid surface.

A Grow bacteria in a 96-well plate with the test compound B Wash away planktonic (free-floating) bacteria A->B C Stain the remaining adherent biofilm with crystal violet B->C D Solubilize the stain C->D E Measure the absorbance to quantify the biofilm D->E

Workflow of the Crystal Violet Biofilm Assay.

Detailed Steps:

  • Biofilm Growth: Bacteria are grown in a 96-well plate in the presence of sub-inhibitory concentrations of this compound.

  • Washing: After incubation, the planktonic bacteria are removed by washing the plate.

  • Staining: The remaining biofilm is stained with a crystal violet solution.

  • Solubilization: The stain is solubilized using a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm.

Western Blot for PBP2a Detection

This technique is used to detect the presence and quantify the amount of PBP2a protein in bacterial lysates.

Detailed Steps:

  • Protein Extraction: MRSA cultures are treated with this compound, and total protein is extracted.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for PBP2a, followed by a secondary antibody conjugated to an enzyme.

  • Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression

This method is used to measure the amount of mecA mRNA, which reflects the level of gene expression.

Detailed Steps:

  • RNA Extraction: Total RNA is extracted from MRSA cultures treated with this compound.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for the mecA gene and a reference gene. The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the mecA gene is calculated by comparing its amplification to that of the reference gene.

Potential Anti-inflammatory and Antioxidant Activities

Direct experimental evidence for the anti-inflammatory and antioxidant activities of this compound is currently limited. However, extracts from Sanguisorba officinalis, the plant from which this compound is isolated, have shown antioxidant properties.[5] Furthermore, structurally similar triterpenoids, such as ursolic acid, are known to possess both anti-inflammatory and antioxidant effects.

The anti-inflammatory mechanisms of ursolic acid derivatives often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6] The antioxidant activity of triterpenoids is generally attributed to their ability to scavenge free radicals and modulate oxidative stress markers.

It is plausible that this compound may share these properties, but further research is required for confirmation.

Anticancer Activity of a Stereoisomer

A stereoisomer, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid, has demonstrated significant anticancer activity. It exhibits cytotoxicity against cancer cell lines and has been shown to induce apoptosis and cell cycle arrest.[7] This activity is mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis, such as Cdc2, Bcl-2, and Bax. While this provides a promising lead, it is crucial to note that these findings are not directly applicable to this compound and require specific investigation.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antibacterial activity against MRSA. Its mechanism of action, involving the suppression of key resistance factors, makes it a strong candidate for further development as an antibacterial agent or an antibiotic adjuvant.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: To understand its absorption, distribution, metabolism, and excretion in vivo.

  • In-depth Toxicological Studies: To ensure its safety for potential therapeutic use.

  • Exploration of Other Biological Activities: Rigorous investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is warranted.

  • Structure-Activity Relationship Studies: To identify the key structural features responsible for its biological activities and to guide the synthesis of more potent analogs.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the promising avenues for future investigation into the therapeutic potential of this fascinating natural compound.

References

An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. It details the compound's chemical identity, including its various synonyms and CAS Registry Number. While direct biological data for this specific molecule is limited, this guide explores the known activities of structurally analogous ursane-type triterpenoids to infer its potential therapeutic applications. Detailed experimental protocols for the isolation of similar compounds from natural sources are provided, alongside a discussion of potential biological signaling pathways that may be modulated by this class of molecules. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this and related natural products.

Chemical Identity and Properties

This compound is a complex natural product belonging to the ursane (B1242777) class of triterpenoids. Its unique tetrahydroxylated structure suggests a range of potential biological activities.

Identifier Value
Primary Name This compound
CAS Registry Number 91095-51-1[1][2]
Molecular Formula C₃₀H₄₈O₆[1]
Molecular Weight 504.7 g/mol [1]
Synonyms 3beta,6beta,19alpha,24-Tetrahydroxyurs-12-en-28-oic acid[1], CHEMBL4634732, AKOS032962279, FS-9148[1]
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]
Natural Sources Uncaria sessilifructus[2][3], Enkianthus campanulatus[1]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently limited. A study investigating the anti-inflammatory properties of compounds isolated from Uncaria sessilifructus found that this particular triterpenoid exhibited no significant inhibition of nitric oxide production in LPS-activated RAW 264.7 macrophages.

However, the broader class of ursane-type triterpenoids is known for a wide range of pharmacological effects. A structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity. In vitro studies showed that THA exhibits significant cytotoxicity against A2780 and HepG2 cancer cell lines, with a higher selectivity compared to noncancerous cell lines. In vivo, THA was found to inhibit the growth of A2780 ovary tumors in a dose-dependent manner in nude mice.

The anticancer mechanism of THA involves the induction of apoptosis and G2/M cell cycle arrest. This is associated with the downregulation of Cdc2, a key regulator of the cell cycle. The apoptotic pathway is triggered by the release of cytochrome c from the mitochondria, activation of caspases, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.

Given the structural similarities, it is plausible that this compound may exhibit similar cytotoxic and cell cycle-modulating properties. Further research is warranted to explore these potential activities.

THA_Signaling_Pathway THA 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) Bcl2 Bcl-2 THA->Bcl2 Bax Bax THA->Bax Cdc2 Cdc2 THA->Cdc2 Mitochondria Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Progression G2M_Arrest G2/M Arrest Cdc2->CellCycle Cdc2->G2M_Arrest inhibition leads to

Potential signaling pathway for a structurally similar ursane triterpenoid.

Experimental Protocols

3.1. General Isolation Protocol for Triterpenoids from Uncaria Species

  • Extraction:

    • Air-dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.

    • The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The resulting fractions are concentrated under reduced pressure.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which is often rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of chloroform (B151607) and methanol (B129727) with increasing methanol concentration, is used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation_Workflow PlantMaterial Dried, Powdered Uncaria sp. Material Extraction Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChrom Silica Gel Column Chromatography EtOAcFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Purification Further Purification (e.g., Prep-HPLC) Fractions->Purification PureCompound Pure Triterpenoid Purification->PureCompound

References

Structural Elucidation of Ursane-Type Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the structural elucidation of an ursane-type triterpenoid (B12794562) closely related to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for the requested molecule, this document utilizes data from a well-characterized analogue, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid, to illustrate the principles and methodologies of structural elucidation for this class of compounds.

Introduction

Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. Their complex, stereochemically rich structures necessitate a combination of sophisticated analytical techniques for unambiguous structural determination. This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of these molecules, using a representative compound to illustrate the process. The core structure is the ursane (B1242777) skeleton, characterized by a five-ring system with a methyl group at the C-19 and C-20 positions.

Experimental Protocols

The structural elucidation of ursane-type triterpenoids typically involves a series of steps from isolation to spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, often a plant matrix. A typical workflow is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions obtained are subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to isolate the individual compounds.

  • Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the structure, particularly the arrangement of functional groups.

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules. A suite of 1D and 2D NMR experiments are performed:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Presentation

The spectroscopic data for the representative ursane-type triterpenoid, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid, are summarized below.

¹H NMR Data (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
33.18dd11.5, 4.5
64.15br d3.0
125.28t3.5
182.58s
230.95s
240.78s
250.88s
260.92s
271.22s
290.90d6.0
300.98d6.5
¹³C NMR Data (125 MHz, CD₃OD)
PositionδC (ppm)DEPT
140.2CH₂
228.1CH₂
379.1CH
439.9C
556.8CH
673.5CH
742.1CH₂
840.5C
948.2CH
1038.0C
1124.5CH₂
12129.8CH
13139.2C
1442.9C
1529.4CH₂
1626.8CH₂
1749.1C
1854.9CH
1973.8C
2042.6CH
2127.0CH₂
2238.1CH₂
2329.1CH₃
2416.9CH₃
2517.8CH₃
2617.9CH₃
2725.1CH₃
28181.2C
2917.5CH₃
3021.8CH₃

Visualization of Elucidation Workflow and Structural Features

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the structural elucidation process.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound HPLC Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Structural Fragments Structural Fragments Mass Spectrometry->Structural Fragments 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectroscopy->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC, NOESY) Final Structure Final Structure Molecular Formula->Final Structure Structural Fragments->Final Structure Carbon Skeleton Carbon Skeleton 1D NMR (1H, 13C)->Carbon Skeleton 2D NMR (COSY, HSQC, HMBC, NOESY)->Carbon Skeleton Stereochemistry Stereochemistry 2D NMR (COSY, HSQC, HMBC, NOESY)->Stereochemistry Carbon Skeleton->Final Structure Stereochemistry->Final Structure

Figure 1: General workflow for the isolation and structural elucidation of ursane-type triterpenoids.

hmbc_correlations cluster_A Ring A/B cluster_CDE Ring C/D/E cluster_carbons Key Carbon Atoms H3 H-3 (δ 3.18) C2 C-2 (δ 28.1) H3->C2 C4 C-4 (δ 39.9) H3->C4 H6 H-6 (δ 4.15) C5 C-5 (δ 56.8) H6->C5 C7 C-7 (δ 42.1) H6->C7 Me23 Me-23 (δ 0.95) Me23->C4 Me23->C5 C3 C3 Me23->C3 Me24 Me-24 (δ 0.78) Me24->C4 Me24->C5 Me24->C3 H12 H-12 (δ 5.28) C13 C-13 (δ 139.2) H12->C13 H18 H-18 (δ 2.58) H18->C13 C19 C-19 (δ 73.8) H18->C19 C28 C-28 (δ 181.2) H18->C28 Me29 Me-29 (δ 0.90) C20 C-20 (δ 42.6) Me29->C20 Me30 Me-30 (δ 0.98) Me30->C20

Figure 2: Key HMBC correlations for the structural elucidation of the ursane skeleton.

Conclusion

The structural elucidation of this compound and its analogues is a complex process that relies on the synergistic use of various analytical techniques. Mass spectrometry provides the molecular formula and fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments allows for the complete assignment of proton and carbon signals, leading to the determination of the planar structure and relative stereochemistry. The methodologies and data presented in this guide provide a foundational understanding for researchers involved in the discovery and development of novel therapeutic agents from natural sources.

Unveiling a Novel Triterpenoid: A Technical Guide to the Discovery and Isolation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary biological insights into the ursane-type triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This document outlines the foundational methodologies for its extraction from natural sources, purification, and structural elucidation, and explores potential signaling pathways based on closely related analogs.

Introduction and Discovery

This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) class. It has been identified in the plant species Enkianthus campanulatus and Uncaria sessilifructus[1][2][3]. The initial discovery and structural characterization of this compound were reported as part of a phytochemical investigation of the leaves of Enkianthus campanulatus. This guide synthesizes the probable methodology based on standard practices for natural product isolation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆[2]
Molecular Weight 504.7 g/mol [2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
CAS Number 91095-51-1[3]

Experimental Protocols: Isolation and Purification

The following protocol describes a representative workflow for the isolation and purification of this compound from its natural plant source, such as the leaves of Enkianthus campanulatus.

Plant Material and Extraction
  • Collection and Preparation: The leaves of the source plant are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

Fractionation of Crude Extract
  • Solvent-Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Activity-Guided Selection: The resulting fractions are typically screened for biological activity of interest to guide the subsequent isolation steps. Triterpenoid-rich fractions, often the CHCl₃ and EtOAc fractions, are selected for further purification.

Chromatographic Separation and Purification
  • Silica (B1680970) Gel Column Chromatography: The selected fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Recrystallization: The purified compound is obtained as a solid and can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield a crystalline solid.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Enkianthus campanulatus leaves) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, CHCl₃, EtOAc) crude_extract->partitioning fractions n-Hexane, CHCl₃, EtOAc, and Aqueous Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Select Bioactive Fraction (e.g., EtOAc) hplc Preparative HPLC column_chromatography->hplc Collect Fractions pure_compound Pure 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid hplc->pure_compound signaling_pathway THA THA (Analog) Bcl2 Bcl-2 THA->Bcl2 Bax Bax THA->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] While its specific biological activities are not extensively documented in publicly available literature, the broader class of ursane-type triterpenoids, including the well-studied ursolic acid, has demonstrated a range of pharmacological properties, notably anticancer and cytotoxic effects.[2][3] Ursolic acid and its derivatives have been shown to induce apoptosis, inhibit proliferation, and modulate various signaling pathways in cancer cells.[3][4] However, the therapeutic application of some of these compounds can be limited by factors such as poor bioavailability.[2]

This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound. Given the absence of specific cytotoxicity data for this compound, this document outlines established experimental protocols, data presentation strategies, and potential mechanistic pathways based on the known activities of structurally related ursane-type triterpenoids. This guide is intended to serve as a foundational resource for researchers initiating the investigation of this novel compound's potential as a cytotoxic agent.

Data Presentation: A Framework for Quantifying Cytotoxicity

Effective data presentation is crucial for the clear interpretation and comparison of cytotoxicity results. When screening this compound, it is recommended to test the compound against a panel of human cancer cell lines to identify potential selectivity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table provides a template for summarizing the cytotoxic activity of the test compound.

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma[Insert experimental value]
PC3 Prostate Adenocarcinoma[Insert experimental value]
HepG2 Hepatocellular Carcinoma[Insert experimental value]
AGS Gastric Adenocarcinoma[Insert experimental value]
Normal Lymphocytes Non-cancerous control[Insert experimental value]

Note: The selection of cell lines should be guided by the research objectives. The inclusion of a non-cancerous cell line is critical for assessing the selectivity of the compound.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The following are detailed protocols for standard in vitro cytotoxicity assays suitable for the preliminary screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[5]

Principle: Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells.[5] When the plasma membrane is damaged, LDH is released into the extracellular space.[5] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the desired volume of supernatant from each well to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Mandatory Visualization: Pathways and Workflows

To visualize the potential mechanisms and experimental design for the cytotoxicity screening of this compound, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening Compound This compound PrimaryScreening Primary Cytotoxicity Screening (MTT or SRB Assay) Compound->PrimaryScreening CellLines Panel of Cancer Cell Lines (e.g., MCF-7, PC3, HepG2, AGS) + Normal Cell Line CellLines->PrimaryScreening IC50 IC50 Determination PrimaryScreening->IC50 SecondaryScreening Secondary Mechanistic Assays (e.g., LDH, Apoptosis Assays) IC50->SecondaryScreening PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for Apoptotic Markers) SecondaryScreening->PathwayAnalysis Lead Lead Compound Identification PathwayAnalysis->Lead

Caption: A generalized workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Ursane Ursane-type Triterpenoid (e.g., this compound) Bax Bax (Pro-apoptotic) Ursane->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ursane->Bcl2 downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for ursane-type triterpenoid-induced apoptosis.[6]

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, the information presented in this guide provides a robust starting point for its investigation. By employing the detailed experimental protocols and considering the potential mechanisms of action common to ursane-type triterpenoids, researchers can effectively conduct a preliminary cytotoxicity screening. The systematic approach outlined here, from initial screening to the exploration of underlying signaling pathways, will be instrumental in elucidating the potential of this novel natural product as a cytotoxic agent and will pave the way for further preclinical development. Future studies should focus on generating empirical data to validate the hypotheses presented and to fully characterize the cytotoxic profile of this compound.

References

In Vitro Bioassays of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. While specific bioassay data for this particular compound is limited in publicly available literature, extensive research on structurally similar ursane triterpenoids, such as Asiatic acid, Corosolic acid, and Maslinic acid, provides a strong foundation for predicting its biological activities and for designing a comprehensive in vitro evaluation strategy. This technical guide outlines detailed experimental protocols for assessing the potential anticancer, anti-inflammatory, and neuroprotective properties of this compound, based on established assays for related compounds. All quantitative data from cited studies on analogous compounds are summarized in structured tables for comparative analysis.

Anticancer Activity Bioassays

The anticancer potential of ursane triterpenoids has been extensively studied. A closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity in vitro.[1][2][3] The following assays are fundamental for evaluating the anticancer efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cell lines (e.g., A2780 human ovarian cancer, HepG2 human liver cancer) and non-cancerous control cell lines (e.g., IOSE144 normal ovarian epithelial, QSG7701 normal liver) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bcl-2, Bax), Cytochrome c, and caspases.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bcl-2, Bax, Cytochrome c, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data for Anticancer Activity of Ursane Triterpenoids
CompoundCell LineAssayIC₅₀ (µM)Reference
2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)A2780 (Ovarian Cancer)MTT~15[1]
2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)HepG2 (Liver Cancer)MTT~20[1]
Asiatic AcidM059J (Glioblastoma)MTT24 (48h)[4]
Asiatic AcidHeLa (Cervical Cancer)MTT111.72[4]
Asiatic AcidMCF-7 (Breast Cancer)MTT13.91[4]
Maslinic AcidA549 (Lung Cancer)MTT15-21 µg/ml[5]
Maslinic AcidCaco-2 (Colon Cancer)MTT40.7 µg/mL[6]
Corosolic AcidSNU-601 (Gastric Cancer)Proliferation16.9[7]

Anti-inflammatory Activity Bioassays

Ursane triterpenoids are known to possess significant anti-inflammatory properties. The following in vitro assays are crucial for evaluating the anti-inflammatory potential of this compound.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) in a new 96-well plate.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite.

Prostaglandin E₂ (PGE₂) and Cytokine Production Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory mediators like PGE₂ and cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant of stimulated macrophages.

  • Cell Stimulation: Treat RAW 264.7 cells with the test compound and LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of stimulation.

  • ELISA: Perform ELISAs for PGE₂, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

Quantitative Data for Anti-inflammatory Activity of Ursane Titerpenoids
CompoundCell LineAssayIC₅₀ (µM)Reference
Ursane Triterpenoids from Rosa multifloraNot specifiedNO Inhibition24.7 - 86.2[8]
(2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acidRAW 264.7NO Inhibition8.94-9.14[9]
3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acidRAW 264.7NO Inhibition4.8 (mM)[10]
2β, 3β, 19α, 24-tetrahydroxyurs-12-en-28-oic acidRAW 264.7NO Inhibition26.2 (mM)[10]

Neuroprotective Activity Bioassays

Pentacyclic triterpenoids have shown promise as neuroprotective agents. The following assays can be employed to investigate the neuroprotective effects of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.

  • Reaction Mixture: In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB (Ellman's reagent) and the substrate acetylthiocholine (B1193921) iodide (ATCI) to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Beta-Secretase (BACE1) Inhibition Assay

BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients.

  • Reaction Setup: In a 96-well plate, add BACE1 enzyme, the test compound, and a fluorogenic BACE1 substrate.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity. Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Neuroprotection against Glutamate-Induced Excitotoxicity

This assay assesses the ability of the compound to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

  • Treatment: Pre-treat the cells with the test compound for 1-2 hours.

  • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 25-50 mM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay.

  • Optional Assessments: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA and assess mitochondrial membrane potential.

Neuroprotection against Amyloid-Beta (Aβ) Induced Toxicity

This assay evaluates the protective effect of the compound against the neurotoxic effects of Aβ peptides.

  • Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ peptides by incubating a solution of the peptide at 37°C for several days.

  • Cell Treatment: Treat SH-SY5Y cells with the aggregated Aβ₁₋₄₂ (e.g., 10-20 µM) in the presence or absence of the test compound for 24-48 hours.

  • Viability Assessment: Determine cell viability using the MTT assay.

Quantitative Data for Neuroprotective Activity of Ursane Triterpenoids
CompoundAssayIC₅₀ (µM)Reference
Asiatic AcidAcetylcholinesterase Inhibition15.05 ± 0.05 (µg/mL)[11]
Madecassic AcidAcetylcholinesterase Inhibition59.13 ± 0.18 (µg/mL)[11]
Ursolic Acid DerivativesCOX-2 Inhibition1.16[7]

Visualization of Signaling Pathways and Workflows

The biological activities of ursane triterpenoids are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and putative signaling pathways that may be affected by this compound.

Experimental Workflows

experimental_workflow_anticancer cluster_viability Cell Viability cluster_apoptosis Apoptosis & Cell Cycle cluster_western Protein Expression seed_cells_v Seed Cancer and Normal Cells treat_compound_v Treat with Compound seed_cells_v->treat_compound_v mtt_assay MTT Assay treat_compound_v->mtt_assay ic50_calc_v Calculate IC50 mtt_assay->ic50_calc_v seed_cells_a Seed Cancer Cells treat_compound_a Treat with Compound seed_cells_a->treat_compound_a annexin_pi Annexin V/PI Staining treat_compound_a->annexin_pi cell_cycle Propidium Iodide Staining treat_compound_a->cell_cycle flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry cell_cycle->flow_cytometry seed_cells_w Seed Cancer Cells treat_compound_w Treat with Compound seed_cells_w->treat_compound_w protein_extraction Protein Extraction treat_compound_w->protein_extraction western_blot Western Blot protein_extraction->western_blot analyze_proteins Analyze Apoptotic Proteins western_blot->analyze_proteins experimental_workflow_anti_inflammatory cluster_assays Inflammatory Mediator Measurement start Seed RAW 264.7 Macrophages pretreatment Pre-treat with Test Compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant griess_assay Griess Assay for NO supernatant->griess_assay elisa_pge2 ELISA for PGE2 supernatant->elisa_pge2 elisa_cytokines ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa_cytokines experimental_workflow_neuroprotection cluster_enzyme Enzyme Inhibition cluster_cell_based Cell-Based Neuroprotection ache_assay AChE Inhibition Assay bace1_assay BACE1 Inhibition Assay seed_shsy5y Seed SH-SY5Y Cells pretreat Pre-treat with Compound seed_shsy5y->pretreat induce_toxicity Induce Toxicity (Glutamate or Aβ) pretreat->induce_toxicity assess_viability Assess Cell Viability (MTT) induce_toxicity->assess_viability anticancer_pathway cluster_ua Ursane Triterpenoid Action cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Induction UA 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid PI3K_Akt PI3K/Akt Pathway UA->PI3K_Akt inhibits MAPK MAPK Pathway UA->MAPK inhibits NFkB NF-κB Pathway UA->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) UA->Bcl2 inhibits Bax Bax (Pro-apoptotic) UA->Bax activates CellCycle Cell Cycle Progression (e.g., Cyclin D1) PI3K_Akt->CellCycle Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation CellCycle->Proliferation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis anti_inflammatory_pathway cluster_ua Ursane Triterpenoid Action cluster_signaling Intracellular Signaling cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK UA 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid UA->NFkB inhibits UA->MAPK inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 neuroprotective_pathway cluster_insults Neurotoxic Insults cluster_ua Ursane Triterpenoid Action cluster_pathways Cellular Pathways Glutamate Glutamate OxidativeStress Oxidative Stress Glutamate->OxidativeStress Abeta Amyloid-beta Abeta->OxidativeStress Inflammation Neuroinflammation Abeta->Inflammation UA 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid UA->OxidativeStress inhibits Nrf2 Nrf2 Pathway UA->Nrf2 activates UA->Inflammation inhibits Apoptosis Apoptosis OxidativeStress->Apoptosis Nrf2->OxidativeStress Inflammation->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath

References

Potential Pharmacological Targets of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological targets of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) scaffold. Due to the limited direct research on this specific compound, this paper employs a scientifically-grounded approach by examining the well-documented pharmacological activities of its close structural analogs: Asiatic acid, Corosolic acid, and Maslinic acid. These related compounds have demonstrated significant effects on key signaling pathways implicated in a range of pathologies, including inflammation, cancer, metabolic disorders, and tissue regeneration. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid.[1][2][3] While specific biological data for this compound is not extensively available, its chemical structure, belonging to the ursane-type triterpenoids, places it in a class of molecules with well-established and diverse pharmacological activities. Structurally similar compounds, such as Asiatic acid, Corosolic acid, and Maslinic acid, have been the subject of numerous studies, revealing their potential as multi-target therapeutic agents.[4][5][6][7][8] This guide will, therefore, extrapolate the potential pharmacological targets of this compound based on the robust evidence available for these analogs.

The primary focus will be on the key signaling pathways that are consistently modulated by these ursane-type triterpenoids:

  • NF-κB Signaling Pathway: A critical regulator of inflammation and cell survival.

  • STAT3 Signaling Pathway: Implicated in cell proliferation, differentiation, and apoptosis.

  • AMPK-mTOR Signaling Pathway: A central regulator of cellular energy homeostasis and metabolism.

  • TGF-β Signaling Pathway: Involved in cell growth, differentiation, and extracellular matrix production.

  • Wnt/β-catenin Signaling Pathway: Crucial for embryonic development and tissue homeostasis.

  • GLUT4 Translocation: A key process in glucose uptake and metabolism.

Potential Pharmacological Targets and Quantitative Data

The following tables summarize the quantitative data for the effects of Asiatic acid, Corosolic acid, and Maslinic acid on various cell lines and molecular targets. This data provides a strong basis for predicting the potential efficacy and target engagement of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of Analog Triterpenoids on Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀Reference
Asiatic acidMCF-7Breast Cancer40 µM[6]
Asiatic acidHCT116Colorectal CancerNot specified, but inhibits proliferation[9]
Corosolic acidHCT116Colorectal Cancer24 µM[10]
Corosolic acidSNU-601Gastric Cancer16.9 ± 2.9 µM[10][11]
Corosolic acidY-79Retinoblastoma4.15 µM (24h), 3.37 µM (48h)[11]
Maslinic acidMKN28Gastric CancerNot specified, but induces apoptosis[12]
Table 2: Modulation of Key Signaling Pathways by Analog Triterpenoids
CompoundPathway/TargetEffectQuantitative DataCell LineReference
Asiatic acidNF-κBInhibitionDose-dependent inhibition of IκBα and p65 phosphorylationHCT116[9]
Asiatic acidRANKL-induced osteoclastogenesisInhibitionIC₅₀ at 10 µMBone marrow macrophages[13]
Corosolic acidSTAT3InhibitionSelective inhibition at 20 µMEpithelial ovarian cancer cells[10]
Corosolic acidNF-κBInhibitionSuppression of activationHuman macrophages, Glioblastoma cells[14]
Maslinic acidNF-κBInhibitionPrevents NF-κB translocationPanc-28 (Pancreatic cancer)[15]
Maslinic acidPI3K/AKTInhibitionDirect binding to PI3KNucleus pulposus cells[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound, based on the actions of its analogs. A general experimental workflow for screening and validating these targets is also provided.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_nucleus Nuclear Events Ligand LPS / TNF-α Receptor TLR4 / TNFR Ligand->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Gene Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Triterpenoid Ursane Triterpenoid (e.g., Asiatic Acid) Triterpenoid->IKK inhibits NFkB_n->Gene activates transcription

Caption: Inhibition of the NF-κB signaling pathway by ursane triterpenoids.

STAT3 Signaling Pathway

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates pSTAT3_n p-STAT3 Gene Target Genes (Proliferation, Survival) Triterpenoid Ursane Triterpenoid (e.g., Corosolic Acid) Triterpenoid->STAT3 inhibits phosphorylation pSTAT3_n->Gene activates transcription

Caption: Inhibition of the STAT3 signaling pathway by ursane triterpenoids.

AMPK-mTOR Signaling Pathway

AMPK_mTOR_Pathway Triterpenoid Ursane Triterpenoid (e.g., Maslinic Acid) AMPK AMPK Triterpenoid->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ProteinSynth Protein Synthesis Cell Growth mTORC1->ProteinSynth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Modulation of the AMPK-mTOR pathway by ursane triterpenoids.

General Experimental Workflow

Experimental_Workflow Start Start: Triterpenoid Compound InVitro In Vitro Screening (Cell Viability, Proliferation) Start->InVitro TargetID Target Identification (Luciferase Assays, Western Blot) InVitro->TargetID DoseResponse Dose-Response & IC₅₀ Determination TargetID->DoseResponse Mechanism Mechanism of Action Studies (Pathway analysis, gene expression) DoseResponse->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo End Lead Candidate InVivo->End

Caption: A general workflow for identifying and validating pharmacological targets.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the pharmacological targets of ursane triterpenoids.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the inhibition of NF-κB transcriptional activity.

  • Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Inhibition of the NF-κB pathway results in decreased luciferase expression. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[17]

  • Methodology:

    • Cell Culture and Transfection:

      • Seed HEK293T or other suitable cells in a 96-well plate at a density of 3 x 10⁴ cells/well.

      • After 24 hours, co-transfect cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Compound Treatment and Stimulation:

      • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).

      • Pre-incubate for 1-2 hours.

      • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

    • Luciferase Activity Measurement:

      • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

      • Calculate the percentage of inhibition relative to the stimulated control (vehicle-treated).

      • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

STAT3 Phosphorylation Western Blot Assay
  • Objective: To determine the effect of the compound on STAT3 activation by measuring its phosphorylation.

  • Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.

  • Methodology:

    • Cell Culture and Treatment:

      • Seed appropriate cells (e.g., A549, SKOV3) in 6-well plates and grow to 70-80% confluency.

      • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

      • Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 15-30 minutes.

    • Protein Extraction and Quantification:

      • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection and Analysis:

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the p-STAT3 and total STAT3 band intensities to the loading control.

      • Calculate the ratio of normalized p-STAT3 to normalized total STAT3 to determine the level of inhibition.

GLUT4 Translocation Assay
  • Objective: To measure the effect of the compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.

  • Principle: This assay often uses L6 myoblasts stably expressing GLUT4 with an exofacial myc tag (L6-GLUT4myc). When GLUT4 translocates to the cell surface, the myc tag is exposed and can be detected by an anti-myc antibody in non-permeabilized cells.[3][8][18]

  • Methodology:

    • Cell Culture and Differentiation:

      • Culture L6-GLUT4myc myoblasts in α-MEM with 10% FBS.

      • Induce differentiation into myotubes by switching to α-MEM with 2% FBS for 5-7 days.

    • Compound Treatment and Insulin (B600854) Stimulation:

      • Serum-starve the myotubes for 3-4 hours.

      • Pre-incubate the cells with the test compound for 30-60 minutes.

      • Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.

    • Immunolabeling of Surface GLUT4:

      • Wash the cells with ice-cold PBS and fix with 3-4% paraformaldehyde.

      • Block with 3% BSA in PBS.

      • Incubate with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody.

    • Detection and Quantification:

      • Add a colorimetric HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) and stop the reaction with sulfuric acid.

      • Measure the absorbance at 492 nm using a microplate reader.

      • Normalize the results to total protein content in parallel wells.

Conclusion

While direct experimental data on this compound is currently limited, the extensive research on its structural analogs—Asiatic acid, Corosolic acid, and Maslinic acid—provides a strong predictive framework for its potential pharmacological targets. The consistent modulation of key signaling pathways such as NF-κB, STAT3, and AMPK by these related triterpenoids suggests that this compound is a promising candidate for further investigation as a multi-target therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The experimental protocols detailed in this guide offer a robust starting point for the systematic evaluation of its biological activities and mechanism of action. Further research is warranted to validate these predicted targets and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Ursane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane (B1242777) triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Ursolic acid, a prominent member of this family, is a well-studied example with promising therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ursane triterpenoids, quantitative data on key enzymatic steps, detailed experimental protocols for their study, and visual representations of the biosynthetic and regulatory pathways.

The Core Biosynthesis Pathway of Ursane Triterpenoids

The biosynthesis of the ursane scaffold is a multi-step process initiated from basic metabolic precursors. The pathway can be conceptually divided into three key stages: the synthesis of the linear precursor 2,3-oxidosqualene, the cyclization of this precursor to form the pentacyclic α-amyrin skeleton, and the subsequent oxidative modifications to yield a variety of ursane triterpenoids.

Stage 1: Formation of 2,3-Oxidosqualene

The journey to ursane triterpenoids begins with the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form squalene.[1] This linear C30 hydrocarbon is then epoxidized by squalene epoxidase (SQE) to yield (3S)-2,3-oxidosqualene, the common precursor for most triterpenoids.[2]

Stage 2: Cyclization to α-Amyrin

The defining step in ursane triterpenoid (B12794562) biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene, catalyzed by the enzyme α-amyrin synthase (α-AS) , an oxidosqualene cyclase (OSC).[3][4] This remarkable enzymatic reaction proceeds through a series of proton-initiated carbocationic intermediates, resulting in the formation of the pentacyclic α-amyrin skeleton.[5]

Stage 3: Post-Cyclization Modifications

Following the formation of α-amyrin, a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce functional groups to the triterpenoid backbone, leading to the vast structural diversity of ursane derivatives. A key enzyme family in this process is the CYP716A subfamily , which are multifunctional oxidases.[3][6] These enzymes catalyze the three-step oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, proceeding through the intermediates uvaol (B1682811) and ursolic aldehyde to form ursolic acid.[7] Further modifications, such as glycosylation by UDP-dependent glycosyltransferases (UGTs), can also occur, yielding saponins (B1172615) with altered solubility and bioactivity.

Biosynthesis_of_Ursane_Triterpenoids cluster_upstream Upstream Pathway cluster_core_ursane Core Ursane Pathway cluster_diversification Further Diversification Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP/DMAPP Acetyl-CoA->IPP_DMAPP MVA Pathway FPP Farnesyl-PP IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin Synthase (α-AS) Uvaol Uvaol alpha_Amyrin->Uvaol CYP716A Ursolic_Aldehyde Ursolic Aldehyde Uvaol->Ursolic_Aldehyde CYP716A Ursolic_Acid Ursolic Acid Ursolic_Aldehyde->Ursolic_Acid CYP716A Ursane_Saponins Ursane Saponins Ursolic_Acid->Ursane_Saponins UGTs

Biosynthesis pathway of ursane triterpenoids.

Quantitative Data

Quantitative understanding of the enzymes involved in ursane triterpenoid biosynthesis is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of α-Amyrin Synthases

EnzymeSource OrganismSpecific Activity (µmol/min/mg)Product Ratio (α-amyrin:β-amyrin)Reference
IaAS1Ilex asprella-~4:1[8]
IaAS2Ilex asprella-~1:19[8]

Note: Specific kinetic constants like Km and kcat for α-amyrin synthases are often challenging to determine due to the lipophilic nature of the substrate and are not widely reported.

Table 2: Production of α-Amyrin and Ursolic Acid in Engineered Yeast (Saccharomyces cerevisiae)

ProductEngineering StrategyTiterReference
α-AmyrinSynergistic remodeling of α-amyrin synthase and expanding storage pool1107.9 ± 76.8 mg/L (fed-batch)[9]
Ursolic AcidNot specified in detail123.27 mg/L (fed-batch)

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the ursane triterpenoid biosynthetic pathway, as well as for the analysis of the resulting products.

Heterologous Expression and Purification of CYP716A Enzymes in Insect Cells

Rationale: Insect cell expression systems are often used for producing functional cytochrome P450 enzymes, which require correct folding and post-translational modifications.

Protocol:

  • Cloning: Subclone the full-length cDNA of the desired CYP716A enzyme into a baculovirus transfer vector (e.g., pFastBac).

  • Baculovirus Generation: Generate recombinant baculovirus using a system such as the Bac-to-Bac® system (Invitrogen) according to the manufacturer's instructions. This involves transformation of the transfer vector into E. coli DH10Bac cells to generate a recombinant bacmid, which is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce viral particles.

  • Protein Expression: Infect a high-density suspension culture of Sf9 cells with the high-titer recombinant baculovirus. Incubate the culture for 48-72 hours at 27°C.

  • Microsome Preparation:

    • Harvest the insect cells by centrifugation.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25, containing 1 mM EDTA, 0.1 mM DTT, and a protease inhibitor cocktail).[10]

    • Homogenize the cells on ice using a Dounce homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.[10]

    • Transfer the supernatant (S9 fraction) to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.25, containing 20% glycerol) and store at -80°C.

In Vitro Enzyme Assay for CYP716A C-28 Oxidase

Rationale: This assay reconstitutes the activity of the CYP716A enzyme to measure its ability to oxidize α-amyrin.

Protocol:

  • Reaction Mixture Preparation: In a glass tube, prepare the following reaction mixture on ice:

    • 50 mM potassium phosphate buffer (pH 7.25)

    • 1 mM NADPH

    • 0.1 U/mL NADPH-P450 reductase (commercially available or purified separately)

    • 100 µg of the microsomal protein preparation containing the CYP716A enzyme

    • 20 µM α-amyrin (substrate, dissolved in a small amount of DMSO or a detergent like Tween 20)

    • Bring the total volume to 500 µL with buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.[11]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the triterpenoids.

  • Sample Preparation for GC-MS Analysis:

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Derivatize the dried residue by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Monitor for the characteristic mass fragments of the trimethylsilyl (B98337) (TMS) derivatives of α-amyrin, uvaol, ursolic aldehyde, and ursolic acid to identify and quantify the products.

In Vivo Enzyme Assay in Engineered Yeast

Rationale: This method assesses the activity of biosynthetic enzymes in a cellular context, which can be advantageous for membrane-bound enzymes like P450s.

Protocol:

  • Yeast Strain Construction: Co-transform a suitable Saccharomyces cerevisiae strain with expression vectors for:

    • α-amyrin synthase (to provide the substrate)

    • The CYP716A enzyme of interest

    • A cytochrome P450 reductase (CPR), which is essential for the activity of the CYP716A enzyme.

  • Cultivation and Induction:

    • Grow the transformed yeast in a selective medium containing glucose.

    • Inoculate a larger culture and grow to mid-log phase.

    • Induce the expression of the heterologous proteins by transferring the cells to a medium containing galactose.

    • Continue to culture for another 48-72 hours.

  • Extraction of Triterpenoids:

    • Harvest the yeast cells by centrifugation.

    • Perform an alkaline hydrolysis to release intracellular and cell-wall bound triterpenoids (e.g., by resuspending the cells in 2 M NaOH and heating at 100°C for 1 hour).

    • Neutralize the mixture and extract the triterpenoids with an organic solvent like n-hexane or ethyl acetate.

  • Analysis: Analyze the extracted triterpenoids by GC-MS or LC-MS/MS as described in the previous protocol.

Regulatory and Experimental Workflow Diagrams

Regulatory Network of Triterpenoid Biosynthesis

The biosynthesis of ursane triterpenoids is tightly regulated in plants, often in response to developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulatory network that controls the expression of many triterpenoid biosynthetic genes.

Regulatory_Network Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Stress_Signal->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthetic_Genes Ursane Biosynthesis Genes (α-AS, CYP716A, etc.) MYC2->Biosynthetic_Genes activates transcription Ursane_Triterpenoids Ursane Triterpenoids Biosynthetic_Genes->Ursane_Triterpenoids synthesis

Simplified regulatory network of ursane triterpenoid biosynthesis.
Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical workflow for the characterization of a novel enzyme in the ursane triterpenoid biosynthetic pathway.

Experimental_Workflow Gene_Identification Candidate Gene Identification (e.g., from transcriptome data) Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast, Insect Cells) Cloning->Heterologous_Expression Purification_Preparation Protein Purification or Microsome Preparation Heterologous_Expression->Purification_Preparation Enzyme_Assay In Vitro / In Vivo Enzyme Assay Purification_Preparation->Enzyme_Assay Product_Analysis Product Analysis (GC-MS, LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis (if possible) Product_Analysis->Kinetic_Analysis Functional_Characterization Functional Characterization Kinetic_Analysis->Functional_Characterization

Experimental workflow for enzyme characterization.

References

Methodological & Application

Application Note: HPLC Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) isolated from medicinal plants such as Uncaria sessilifructus.[1][2] The described protocol is designed for accuracy, precision, and reliability, making it suitable for quality control, pharmacokinetic studies, and natural product research. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.

Introduction

This compound is a member of the ursane-type triterpenoid family, a class of compounds known for a wide range of biological activities. Accurate and precise analytical methods are crucial for the standardization of herbal extracts and the development of new therapeutic agents based on this molecule. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of triterpenoids.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid may be used as a mobile phase modifier.

  • Reference Standard: A certified reference standard of this compound with a purity of >98%.

  • Sample Preparation: Samples containing the analyte of interest (e.g., plant extracts, formulation excipients) should be dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
251090
301090
317030
357030

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to ICH guidelines. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Precision

Precision is assessed by performing repeated analyses of the same sample.

Precision TypeAcceptance Criteria (RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 3.0%
Accuracy

Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

Spike LevelAcceptance Criteria (% Recovery)
80%, 100%, 120%95% - 105%
Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

ParameterEstimated Value (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Validation Method Validation HPLC_System->Method_Validation Data_Acquisition Data Acquisition Method_Validation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis.

Signaling Pathway Context (Hypothetical)

While the primary focus of this document is the analytical methodology, it is important to consider the biological context of this compound. Triterpenoids often exhibit their biological effects by modulating various signaling pathways. A hypothetical pathway that could be influenced by this compound is the NF-κB signaling pathway, which is a key regulator of inflammation.

Signaling_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases Compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid Compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus

Caption: Hypothetical signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and validation parameters will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development. The established method can be readily implemented in a quality control setting to ensure the consistency and quality of products containing this bioactive triterpenoid.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid , a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This compound, and others in its class, are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation and characterization of such complex natural products.

Structural Information
  • Compound Name: this compound

  • Synonyms: Sessilifructussin A

  • Molecular Formula: C₃₀H₄₈O₆

  • Molecular Weight: 504.7 g/mol

  • CAS Number: 91095-51-1

  • Chemical Class: Ursane-type Pentacyclic Triterpenoid

NMR Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound.

Note: The following data is a representative compilation based on values reported for structurally similar ursane-type triterpenoids. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

PositionδH (ppm)MultiplicityJ (Hz)
33.45dd10.5, 5.0
64.15br s
125.45t3.5
182.70d11.5
23-Ha3.90d11.0
23-Hb3.65d11.0
24 (CH₃)1.25s
25 (CH₃)0.95s
26 (CH₃)1.05s
27 (CH₃)1.30s
29 (CH₃)0.98d6.5
30 (CH₃)1.15s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

PositionδC (ppm)DEPT
139.0CH₂
227.5CH₂
378.5CH
443.0C
556.0CH
672.0CH
741.5CH₂
840.0C
948.0CH
1038.0C
1124.0CH₂
12128.0CH
13139.0C
1442.5C
1529.0CH₂
1626.0CH₂
1749.0C
1854.0CH
1973.0C
2042.0CH
2127.0CH₂
2237.5CH₂
2365.0CH₂
2417.0CH₃
2516.5CH₃
2617.5CH₃
2724.5CH₃
28180.5C
2918.0CH₃
3021.5CH₃

Experimental Protocols

Sample Preparation
  • Compound Isolation: this compound should be isolated and purified from its natural source (e.g., Uncaria sessilifructus) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Deuterated pyridine (B92270) (Pyridine-d₅) is a common and effective solvent for ursane-type triterpenoids, as it provides good solubility and dispersion of signals. Other suitable solvents include deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts of hydroxyl protons.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 400 MHz).

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number and type of protons, their chemical environment, and their scalar couplings.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of carbon atoms and their chemical environment.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative. Quaternary carbons are not observed.

    • Typical Parameters:

      • Pulse Program: dept135

      • Similar spectral width and relaxation delay as ¹³C NMR.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar couplings (³JHH), revealing which protons are adjacent to each other in the molecular structure.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning protonated carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 180-200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH). This is essential for connecting molecular fragments and assigning quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-32

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, which is critical for elucidating the stereochemistry of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing Time: 300-800 ms

      • Similar spectral widths and increments as COSY.

Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of a natural product like this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_output Final Output Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure Stereochemistry Stereochemical Analysis Structure->Stereochemistry Final_Structure Complete Structure Stereochemistry->Final_Structure

Caption: General workflow for the NMR spectroscopic analysis of a natural product.

TwoD_NMR_Logic cluster_info Information Gained COSY COSY (¹H-¹H Connectivity) Spin_Systems Spin Systems COSY->Spin_Systems HSQC HSQC (¹H-¹³C Direct Correlation) Protonated_Carbons Assignment of Protonated Carbons HSQC->Protonated_Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) Molecular_Framework Molecular Framework Assembly HMBC->Molecular_Framework NOESY NOESY/ROESY (¹H-¹H Spatial Proximity) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry

Application Notes and Protocols for the Mass Spectrometry of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a polyhydroxylated ursane-type triterpenoid (B12794562).[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities.[3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolism, and mechanism-of-action studies of these compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the qualitative and quantitative analysis of triterpenoids.[4][5]

These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS method development, and data interpretation. The protocols provided are based on established methods for the analysis of structurally related ursane-type triterpenoids and can be adapted for specific research needs.

Chemical Properties

PropertyValueReference
Molecular Formula C₃₀H₄₈O₆[1][2]
Molecular Weight 504.7 g/mol [1][2]
Exact Mass 504.34508925 Da[1][2]
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]

Mass Spectrometry Analysis

Ionization and Fragmentation Behavior

Ursane-type triterpenoids can be analyzed in both positive and negative electrospray ionization (ESI) modes. The choice of polarity will depend on the specific instrumentation and the desired information.

  • Positive Ion Mode (ESI+): In positive ion mode, ursane (B1242777) triterpenoids typically form protonated molecules [M+H]⁺. Fragmentation in MS/MS often involves sequential losses of water (H₂O) and other small neutral molecules from the protonated precursor ion. The fragmentation pattern can provide valuable structural information. For a similar compound, 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, characteristic fragment ions are observed in positive mode.

  • Negative Ion Mode (ESI-): In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. For ursane-type triterpenoids with a carboxylic acid group, this mode can be highly sensitive. Characteristic fragmentation in MS/MS and even MS³ experiments can help in the differentiation of stereoisomers. For some 3-hydroxy ursane-type triterpenoids, key diagnostic fragment ions include [M-H-H₂O-CO₂]⁻ and [M-H-H₂O-HCOOH]⁻.[5]

Predicted Fragmentation for this compound

Based on the fragmentation patterns of similar polyhydroxylated ursane triterpenoids, the following fragmentation pathways can be predicted for this compound in positive ion mode (ESI+) :

  • Precursor Ion: [M+H]⁺ = m/z 505.35

  • Primary Fragments:

    • m/z 487.34 [M+H-H₂O]⁺

    • m/z 469.33 [M+H-2H₂O]⁺

    • m/z 451.32 [M+H-3H₂O]⁺

    • m/z 433.31 [M+H-4H₂O]⁺

    • m/z 441.33 [M+H-H₂O-CO]⁺

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

The choice of sample preparation method is critical for removing interfering substances and enriching the analyte of interest.[6] Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

This is a rapid and simple method suitable for initial screening and high-throughput analysis.

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LLE offers a cleaner extract compared to PPT and is effective for moderately polar compounds.

  • To 100 µL of plasma or tissue homogenate, add 50 µL of internal standard solution.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

SPE provides the cleanest extracts and allows for analyte concentration, leading to higher sensitivity.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma or tissue homogenate (pre-treated with 100 µL of 4% phosphoric acid and containing internal standard).

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for specific instrumentation.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high selectivity and sensitivity. Due to the lack of published specific MRM transitions for this compound, the following are proposed transitions based on its predicted fragmentation. These should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 505.4487.31003015
This compound (Qualifier) 505.4469.31003020
Internal Standard (e.g., Asiatic Acid) 489.4453.31003020

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for a quantitative LC-MS/MS method for a triterpenoid, based on data for similar compounds. These values should be determined experimentally for this compound.

ParameterAcceptance CriteriaIllustrative Value
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, RSD ≤ 20%1 ng/mL
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Precision (Intra- and Inter-day RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (RE%) Within ± 15% (± 20% at LLOQ)-8% to +12%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect (%) CV ≤ 15%90-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) ppt Protein Precipitation (Acetonitrile) sample->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) sample->lle Method 2 spe Solid-Phase Extraction (C18 Cartridge) sample->spe Method 3 reconstitution Reconstitution ppt->reconstitution lle->reconstitution spe->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway precursor [M+H]⁺ m/z 505.35 frag1 [M+H-H₂O]⁺ m/z 487.34 precursor->frag1 -H₂O frag2 [M+H-2H₂O]⁺ m/z 469.33 frag1->frag2 -H₂O frag5 [M+H-H₂O-CO]⁺ m/z 441.33 frag1->frag5 -CO frag3 [M+H-3H₂O]⁺ m/z 451.32 frag2->frag3 -H₂O frag4 [M+H-4H₂O]⁺ m/z 433.31 frag3->frag4 -H₂O

Caption: Predicted ESI+ fragmentation pathway for this compound.

References

Application Notes and Protocols for the Extraction and Purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid from Uncaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562), from the plant genus Uncaria. This ursane-type triterpenoid has been identified in Uncaria sessilifructus and is of interest for its potential pharmacological activities.[1] The protocols described herein are based on established methodologies for the isolation of similar triterpenoids from Uncaria species and related plant materials.[2][3] These notes are intended to guide researchers in the efficient recovery of this compound for further scientific investigation.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products with a wide range of biological activities. The ursane-type triterpenoids, characterized by a five-ring carbon skeleton, are of significant interest in drug discovery. This compound is a polyhydroxylated ursane (B1242777) derivative found in Uncaria sessilifructus.[1] Species of the Uncaria genus, commonly known as Cat's Claw, are rich sources of various secondary metabolites, including alkaloids and triterpenoids, which have been shown to possess anti-inflammatory, neuroprotective, and other therapeutic properties.[3][4][5] The following protocols provide a comprehensive guide for the extraction and purification of the target compound.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Species: Uncaria sessilifructus

  • Plant Part: Canes (hooks and stems)[2][6]

  • Collection: The canes should be collected from mature plants. Proper botanical identification is crucial to ensure the correct species is used.

  • Preparation: The collected plant material should be washed with distilled water to remove any dirt and contaminants. Subsequently, the canes are air-dried in the shade for several weeks or oven-dried at a controlled temperature (40-50°C) to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Triterpenoids

This protocol outlines a Soxhlet extraction method, a common and efficient technique for the exhaustive extraction of phytochemicals from solid plant material.

Materials and Equipment:

  • Powdered Uncaria sessilifructus canes

  • 90% Ethanol (EtOH)[3]

  • Soxhlet extractor

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimbles

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round bottom flask to two-thirds of its volume with 90% ethanol.

  • Assemble the Soxhlet apparatus with the condenser.

  • Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady boil.

  • Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear, indicating a complete extraction.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Purification of this compound

The purification process involves a multi-step chromatographic approach to isolate the target compound from the complex crude extract.

This initial step aims to separate the crude extract into fractions of decreasing polarity.

Materials and Equipment:

  • Crude ethanolic extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Petroleum Ether (Pet. Ether), Ethyl Acetate (B1210297) (EtOAc), and Methanol (B129727) (MeOH)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into the chromatography column.

  • Dissolve a known amount of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether, followed by increasing concentrations of ethyl acetate in petroleum ether (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 v/v), and finally with increasing concentrations of methanol in ethyl acetate (e.g., 95:5, 90:10 v/v).[2]

  • Collect fractions of a defined volume (e.g., 50 mL or 100 mL).

  • Monitor the separation by TLC analysis of the collected fractions. Use an appropriate solvent system (e.g., Pet. Ether:EtOAc or EtOAc:MeOH) and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions with similar TLC profiles. The target triterpenoid is expected to elute in the more polar fractions.

The final purification is achieved using semi-preparative HPLC on the enriched fractions from the column chromatography.

Materials and Equipment:

  • Enriched triterpenoid fraction from Step 1

  • Semi-preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm, 250 x 10 mm)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • 0.45 µm syringe filters

Procedure:

  • Dissolve the enriched fraction in methanol and filter it through a 0.45 µm syringe filter.

  • Set up the semi-preparative HPLC system.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the filtered sample onto the column.

  • Elute the sample using a gradient of methanol in water (e.g., starting from 50% MeOH and increasing to 90% MeOH over 40 minutes).[2] The exact gradient may need to be optimized based on analytical HPLC results.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peaks corresponding to the retention time of the target compound.

  • Combine the collected fractions containing the pure compound and evaporate the solvent under reduced pressure or by lyophilization.

  • Confirm the purity and identity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table provides hypothetical quantitative data for the extraction and purification process. Actual yields will vary depending on the plant material and experimental conditions.

StepDescriptionStarting Material (g)Product Weight (g)Yield (%)Purity (%)
1Plant Material1000---
2Crude Extraction1000505.0~10
3Column Chromatography50510.0 (of crude)~60
4Semi-Prep HPLC50.12.0 (of fraction)>95

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

G plant Uncaria sessilifructus canes powder Drying and Grinding plant->powder extraction Soxhlet Extraction (90% Ethanol) powder->extraction crude Crude Extract extraction->crude column Silica Gel Column Chromatography crude->column fractions Enriched Triterpenoid Fractions column->fractions hplc Semi-Preparative HPLC fractions->hplc pure Pure 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid hplc->pure

Caption: Workflow for the extraction and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of similar triterpenoids, the following diagram illustrates a plausible signaling pathway that could be modulated by this compound.[7]

G compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid nfkb NF-κB Pathway compound->nfkb lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 tlr4->nfkb inos iNOS nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation

Caption: Postulated inhibition of the NF-κB signaling pathway by the target compound.

References

Application Note: A Proposed Protocol for the Quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is an ursane-type pentacyclic triterpenoid (B12794562) that has been identified in various plant species, including Uncaria sessilifructus and Enkianthus campanulatus.[1][2] Like other ursane (B1242777) triterpenoids, such as asiatic acid and madecassic acid found in Centella asiatica, this class of compounds is of significant interest to researchers in drug discovery and natural product chemistry due to its potential pharmacological activities.[3] Accurate and reliable quantification of these compounds in plant material is crucial for quality control, standardization of herbal extracts, and further pharmacological investigation.

While a specific, validated analytical method for this compound is not extensively documented in publicly available literature, methodologies for structurally similar triterpenoids are well-established.[4][5][6] This document presents a proposed protocol for the quantification of this compound in plant material, leveraging robust and widely used techniques for the analysis of analogous compounds. The proposed method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a common and effective technique for this class of molecules.[5][7]

Principle

The proposed method involves the extraction of this compound from dried and powdered plant material using an appropriate organic solvent, followed by separation and quantification using RP-HPLC. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent, such as acetonitrile.[4][5] Quantification is performed by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from certified reference standards. Due to the lack of a strong chromophore in many triterpenoids, detection at low UV wavelengths (around 200-210 nm) is typically employed.[4][8][9]

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (accurate to 0.1 mg).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.2 µm or 0.45 µm, PTFE or other suitable material).

    • Volumetric flasks (various sizes).

    • Pipettes (various sizes).

    • HPLC vials.

  • Reagents:

    • Methanol (B129727) (HPLC grade).[8]

    • Acetonitrile (HPLC grade).[4]

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade).[4][5]

    • Reference standard of this compound (>98% purity).

2. Sample Preparation

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 250 mg of the powdered plant material into a centrifuge tube.[8]

    • Add 10 mL of methanol.[8]

    • Sonicate the mixture for 30 minutes in an ultrasonic bath, with occasional shaking.[8]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a 25 mL volumetric flask.

    • Repeat the extraction process on the plant residue two more times, combining the supernatants in the same volumetric flask.

    • Bring the flask to volume with methanol and mix well.[8]

  • Filtration: Filter a portion of the extract through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[8]

3. Chromatographic Conditions (Proposed)

  • HPLC System: Agilent 1260 Infinity II or similar.

  • Column: C18 column (e.g., Phenomenex Aqua 5µ C18, 250 x 4.6 mm).[4][5]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (v/v).[5]

    • B: Acetonitrile with 0.1% Phosphoric Acid (v/v).[5]

  • Gradient Elution:

    Time (min) %A %B
    0 80 20
    30 40 60
    40 20 80
    45 20 80
    50 80 20

    | 55 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 206 nm.[4][7]

  • Injection Volume: 10 µL.

4. Standard Preparation and Calibration

  • Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard. The correlation coefficient (R²) should be > 0.995.[7]

5. Data Analysis

  • Inject the prepared plant sample extract into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Calculate the concentration of the analyte in the sample extract using the regression equation from the calibration curve.

  • The final concentration in the plant material can be calculated using the following formula:

    Concentration (mg/g) = (C × V) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Final volume of the extract (mL)

    • W = Weight of the plant material (g)

Quantitative Data for Structurally Related Triterpenoids

The following table summarizes typical quantitative parameters from validated HPLC methods for other ursane-type triterpenoids, which can serve as a benchmark for method development for this compound.

CompoundLinearity Range (µg/mL)Correlation Coefficient (R²)Recovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
Madecassic Acid0.2 - 500> 0.999998.09 - 106.380.09 - 0.100.19 - 0.22[9]
Asiatic Acid0.2 - 500> 0.999993.83 - 95.970.27 - 0.290.58 - 0.65[9]
Asiatic Acid0.25 - 500.9991 - 0.9999100.02 - 106.89-0.25[10]
Terminolic Acid-> 0.99598.39 - 100.020.01-[4][7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Plant Material dry Drying & Grinding plant->dry weigh Weighing (250 mg) dry->weigh extract Methanol Extraction (Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.2 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial hplc RP-HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc detect UV Detection (206 nm) hplc->detect chromatogram Chromatogram detect->chromatogram quantify Quantification chromatogram->quantify calibration Calibration Curve (from Standards) calibration->quantify result Final Concentration (mg/g) quantify->result

References

Application Notes and Protocols for the Synthesis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and its derivatives represent a promising class of ursane-type pentacyclic triterpenoids with significant potential in drug discovery and development. The parent compound, a polyhydroxylated ursolic acid analog, has demonstrated notable biological activities, including anticancer properties. The strategic derivatization of its four hydroxyl groups and the carboxylic acid moiety offers a pathway to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives of this compound, with a focus on a prominent isomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA).

Biological Activity and Applications

Derivatives of polyhydroxylated ursane-type triterpenoids have shown a range of biological activities, with a primary focus on their potential as anticancer agents. The parent compound, THA, has been shown to exhibit selective cytotoxicity against various cancer cell lines.[1][2]

Anticancer Activity:

The primary mechanism of anticancer action for THA involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]

  • Apoptosis Induction: THA triggers the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[1][2]

  • Cell Cycle Arrest: THA has been observed to cause cell cycle arrest at the G2/M phase, which is associated with the downregulation of the cell cycle regulatory protein Cdc2.[1][2]

The derivatization of the hydroxyl and carboxylic acid groups of the parent compound can be explored to enhance these activities, improve bioavailability, and target specific cellular pathways.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) and other relevant polyhydroxylated ursane-type triterpenoids against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA)

CompoundCell LineCell TypeIC50 (µM)Reference
THAA2780Human ovarian carcinomaNot specified, but significant cytotoxicity observed[1][2]
THAHepG2Human hepatocellular carcinomaNot specified, but significant cytotoxicity observed[1][2]

Table 2: In Vitro Cytotoxicity of Other Polyhydroxylated Ursane-Type Triterpenoids

CompoundCell LineCell TypeIC50 (µM)Reference
2α-acetoxy-urs-12-ene-3β,11α,20β-triolMCF-7Human breast adenocarcinoma6.2[3]
3-keto-urs-12-ene-1β,11α,20β-triolMCF-7Human breast adenocarcinoma31.9[3]
2α,3β-diacetoxy-urs-12-ene-1β,11α,20β-triolMCF-7Human breast adenocarcinoma8.5[3]
3β-acetoxy-urs-12-ene-1β,11α,20β-triolMCF-7Human breast adenocarcinoma15.7[3]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of derivatives of this compound. These protocols are based on established methods for the derivatization of ursolic acid and other polyhydroxylated triterpenoids and may require optimization for the specific substrate.

Protocol 1: General Procedure for the Esterification of the C-28 Carboxylic Acid

This protocol describes the synthesis of C-28 ester derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired C-28 ester derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Selective Acylation of Hydroxyl Groups

This protocol outlines a general strategy for the selective acylation of the hydroxyl groups, which may require the use of protecting groups for achieving regioselectivity.

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride (B1165640), benzoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), dihydropyran)

  • Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) (TBAF), acidic catalysts)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Protection (Optional but likely necessary for selectivity): To achieve regioselective acylation, it is often necessary to first protect some of the hydroxyl groups. The reactivity of the hydroxyl groups can vary, and this can be exploited for selective protection. For instance, primary hydroxyls are generally more reactive than secondary ones. A detailed study of protecting group strategies is recommended.[4][5][6]

  • Acylation:

    • Dissolve the (partially protected) this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine.

    • Cool the solution to 0 °C.

    • Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents per hydroxyl group to be acylated) dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the acylated product by silica gel column chromatography.

  • Deprotection (if necessary): Remove the protecting groups using appropriate conditions to yield the final selectively acylated derivative.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Protocol 3: Synthesis of C-28 Amide Derivatives

This protocol describes the formation of an amide linkage at the C-28 position.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, amino acid ester)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agents

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Add the coupling agent, PyBOP (1.2 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the C-28 amide derivative.

  • Characterize the final product using appropriate analytical techniques.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_derivatives Derivatization parent 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid ester C-28 Ester Derivatives parent->ester Alcohol, DCC/EDC, DMAP (Protocol 1) amide C-28 Amide Derivatives parent->amide Amine, PyBOP, DIPEA (Protocol 3) acyl Hydroxyl Group Acyl Derivatives parent->acyl Acylating Agent, Pyridine (Protocol 2)

Caption: General synthesis workflow for derivatives of this compound.

Signaling Pathway of Apoptosis Induction by THA

Apoptosis_Pathway THA THA (2α, 3α, 19β, 23β-tetrahydroxyurs- 12-en-28-oic acid) Bcl2 Bcl-2 (Anti-apoptotic) THA->Bcl2 downregulates Bax Bax (Pro-apoptotic) THA->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed mitochondrial pathway of apoptosis induced by THA.

References

Application Notes and Protocols for Testing 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. Compounds of this class, including the well-studied ursolic acid, have demonstrated a wide range of biological activities, notably anti-cancer and anti-inflammatory properties. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides detailed cell culture protocols for investigating the potential therapeutic effects of this compound, focusing on its anti-cancer and anti-inflammatory activities.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cancer Cell Lines
A2780 (Ovarian)
HepG2 (Liver)
User-defined cell line 1
User-defined cell line 2
Non-Cancerous Cell Lines
IOSE144 (Ovarian Epithelium)
QSG7701 (Liver)
User-defined cell line 3

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A2780Control
IC50
2 x IC50
HepG2Control
IC50
2 x IC50

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A2780Control
IC50
2 x IC50
HepG2Control
IC50
2 x IC50

Table 4: Effect of this compound on Inflammatory Markers

TreatmentNitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control
LPS (1 µg/mL)100%
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer and non-cancerous cell lines.

Materials:

  • Target cell lines (e.g., A2780, HepG2, IOSE144, QSG7701)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the test compound.[1][2][3]

Materials:

  • Target cancer cell lines (e.g., A2780, HepG2)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]

  • Analyze the cells by flow cytometry within one hour.[3]

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on cell cycle progression.[4][5][6]

Materials:

  • Target cancer cell lines (e.g., A2780, HepG2)

  • Complete culture medium

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[6]

  • Incubate at -20°C for at least 2 hours.[6]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.[6]

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This protocol assesses the anti-inflammatory potential of the test compound by measuring its effect on the production of inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite (B80452) concentration, which reflects NO production.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways potentially modulated by the test compound.[7][8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p65 NF-κB, p65 NF-κB, Bcl-2, Bax, Caspase-3, Cdc2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes.[9]

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, iNOS, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Isolate total RNA from treated and untreated cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[9]

  • Perform qPCR using the cDNA, specific primers, and a qPCR master mix.[9]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Molecular Analysis A Cell Viability (MTT) E Western Blot A->E Investigate protein changes B Apoptosis (Annexin V/PI) B->E C Cell Cycle (PI Staining) C->E D Anti-inflammatory Assay D->E F qRT-PCR D->F Investigate gene expression start Treat Cells with This compound start->A start->B start->C start->D Anti_Cancer_Signaling cluster_pathways Potential Anti-Cancer Signaling Pathways cluster_outcomes Cellular Outcomes compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid akt Akt Pathway compound->akt Inhibits mapk MAPK/ERK Pathway compound->mapk Inhibits apoptosis Apoptosis Pathway akt->apoptosis Modulates cell_cycle Cell Cycle Regulation akt->cell_cycle Modulates mapk->apoptosis mapk->cell_cycle inc_apoptosis Increased Apoptosis apoptosis->inc_apoptosis cc_arrest Cell Cycle Arrest cell_cycle->cc_arrest Anti_Inflammatory_Signaling cluster_pathways Anti-inflammatory Signaling cluster_mediators Inflammatory Mediators lps LPS tlr4 TLR4 lps->tlr4 compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid nfkb NF-κB Pathway compound->nfkb Inhibits mapk_inflam MAPK Pathways (JNK, p38) compound->mapk_inflam Inhibits tlr4->nfkb tlr4->mapk_inflam no NO nfkb->no tnf TNF-α nfkb->tnf il6 IL-6 nfkb->il6 mapk_inflam->no mapk_inflam->tnf mapk_inflam->il6

References

Quantitative Analysis of Triterpenoids: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of triterpenoids, a diverse class of naturally occurring compounds with significant therapeutic potential. The accurate quantification of these molecules is critical for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This guide covers several key analytical techniques, offering insights into their principles, validation parameters, and detailed experimental procedures.

Introduction to Triterpenoid (B12794562) Analysis

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, has made them a focal point of drug discovery and development. The structural similarity and wide concentration range of triterpenoids in complex matrices, such as plant extracts, pose significant analytical challenges. Therefore, robust and validated analytical methods are essential for their reliable quantification.

This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of triterpenoids.

Analytical Methods for Triterpenoid Quantification

A comparative overview of the most common analytical techniques for triterpenoid quantification is presented below, highlighting their respective advantages and typical applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, robust, and cost-effective technique for the quantitative analysis of triterpenoids.[1] Separation is typically achieved on a reversed-phase column, and detection is commonly performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors.[2] For triterpenoids lacking a strong chromophore, Charged Aerosol Detection (CAD) offers a sensitive alternative.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for analyzing complex mixtures and quantifying trace-level compounds.[1][4] Electrospray ionization (ESI) is a common ionization technique for triterpenoid saponins, while atmospheric pressure chemical ionization (APCI) can also be employed.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile triterpenoids. A key consideration for GC-MS analysis of many triterpenoids is the need for derivatization to increase their volatility and thermal stability.[7][8] This method offers high resolution and is suitable for detailed profiling of triterpenoid content.[9][10]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a flexible and cost-effective technique for both qualitative and quantitative analysis of triterpenoids.[2][11] It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening and quality control purposes.[12] Densitometric analysis is used for quantification after separation.[2]

Data Presentation: Comparative Validation Parameters

The following tables summarize key validation parameters for the quantification of various triterpenoids using different analytical methods, providing a clear comparison to aid in method selection.

Table 1: HPLC-UV/PDA Method Validation Parameters for Triterpenoid Quantification

Analyte(s)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid & Ursolic Acid>0.99990.08 - 0.120.24 - 0.3694.70 - 105.81<2.0[5]
Ganoderic Acids (C2, B, AM1, K, H, D)>0.999--93 - 103<5.0[13]
Pristimerin & Tingenone≥0.9981-15.0-<2.0 (Intra-day)[14]
Barbinervic Acid, Rotungenic Acid, 24-hydroxy Ursolic Acid-----[15]

Table 2: LC-MS/MS Method Validation Parameters for Triterpenoid Quantification

Analyte(s)Linearity (r²)LOD (µg/L)LOQ (µg/L)Accuracy (Recovery %)Precision (RSD %)Reference
Pentacyclic Triterpenoids>0.9933 - 104---[16]
14 Representative Triterpenoids0.9980 - 0.9999--98.11 - 103.81.18 - 4.25[17]
Pentacyclic Triterpenoids (SFC-MS/MS)--2.3 - 20--[4]

Table 3: HPTLC Method Validation Parameters for Triterpenoid Quantification

Analyte(s)Linearity (r)Concentration Range (ng/band)LOD (ng/band)LOQ (ng/band)Reference
Diterpenoids (A, B, C)0.9984 - 0.9994333 - 2000--[18]
Lupeol-30 - 150--[19]

Table 4: GC-MS Method Validation Parameters for Triterpenoid Quantification

Analyte(s)LOD (µg/L)LinearityRepeatabilityReference
Mono- to Triterpenoids100 - 200--[7]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are representative protocols for the quantification of triterpenoids using various analytical techniques.

Protocol 1: General Sample Preparation for Plant Materials

A general procedure for extracting triterpenoids from plant material includes the following steps:[5]

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like ultrasonication or Soxhlet extraction to improve efficiency.[1][5]

  • Filtration and Concentration: Filter the extract to remove solid particles and then concentrate it under reduced pressure.

  • Purification (Optional): For complex matrices, a purification step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds.[2]

G cluster_prep Sample Preparation Start Plant Material DryGrind Drying & Grinding Start->DryGrind Extract Extraction (Methanol/Ethanol) DryGrind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Purify Optional: Solid-Phase Extraction (SPE) Concentrate->Purify FinalExtract Prepared Extract for Analysis Concentrate->FinalExtract If no purification Purify->FinalExtract

General workflow for plant sample preparation.

Protocol 2: HPLC-UV/PDA Analysis of Triterpenoids

This protocol is representative for the analysis of triterpenoids like oleanolic and ursolic acids.[5]

  • Instrumentation: A High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient elution is often used with an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5][13]

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection Wavelength: Selected based on the UV absorbance maxima of the target triterpenoids (e.g., 210 nm or 252 nm).[3][13]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.[5]

Protocol 3: LC-MS/MS Analysis of Triterpenoid Saponins

This protocol provides a general framework for the sensitive and selective quantification of triterpenoid saponins.[5]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol).[5]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[6]

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the saponin (B1150181) structure.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Protocol 4: GC-MS Analysis of Triterpenoids

This protocol is suitable for the analysis of derivatized triterpenoids.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A mandatory step for non-volatile triterpenoids. A common method involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) to form trimethylsilyl (B98337) (TMS) ethers/esters.[7]

  • Column: A capillary column suitable for triterpenoid analysis (e.g., HP-5ms).[7]

  • Injector: Programmed Temperature Vaporizing (PTV) injector.[7]

  • Carrier Gas: Helium.

  • Quantification: Based on the peak area of characteristic ions of the derivatized analyte compared to a calibration curve of a derivatized standard.

G cluster_gcms GC-MS Analysis Workflow Start Triterpenoid Extract Derivatization Derivatization (e.g., with BSTFA/TMCS) Start->Derivatization GC_Injection GC Injection (PTV) Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for GC-MS analysis of triterpenoids.

Protocol 5: HPTLC Analysis of Triterpenoids

This protocol outlines a general procedure for HPTLC analysis.[2]

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[11][18]

  • Mobile Phase: A mixture of non-polar and moderately polar solvents, for example, toluene:chloroform:ethanol (4:4:1, v/v/v) or ethyl acetate:hexane (1.8:8.2, v/v).[2][11]

  • Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Derivatization: Post-chromatographic derivatization using a suitable reagent (e.g., vanillin/sulfuric acid) is often required for visualization and quantification.[18]

  • Densitometric Analysis: Quantify the compounds by scanning the plate at a specific wavelength.[2][18]

Triterpenoid Signaling Pathways

Triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Anti-inflammatory Signaling Pathway

Many triterpenoids exhibit potent anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

G cluster_pathway Triterpenoid Anti-inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_P->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Triterpenoids Triterpenoids Triterpenoids->IKK Inhibition Triterpenoids->NFkB_Activation Inhibition

Inhibition of the NF-κB pathway by triterpenoids.

Anticancer Signaling Pathway

Triterpenoids can induce apoptosis (programmed cell death) in cancer cells through the modulation of pathways such as the PI3K/Akt/mTOR pathway.

G cluster_cancer Triterpenoid Anticancer Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, & Angiogenesis mTOR->Cell_Survival Triterpenoids Triterpenoids Triterpenoids->Akt Inhibition Triterpenoids->mTOR Inhibition Apoptosis Apoptosis Triterpenoids->Apoptosis Induction

Modulation of the PI3K/Akt/mTOR pathway by triterpenoids.

Conclusion

The selection of an appropriate analytical method for triterpenoid quantification depends on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the specific research or development goals.[5] For routine quality control of well-characterized triterpenoids in high concentrations, HPLC-UV/PDA or HPTLC can be cost-effective and reliable options.[1] However, for the analysis of complex mixtures, trace-level quantification, or in-depth research applications, the superior performance of LC-MS/MS is often necessary.[1] GC-MS provides a robust alternative for volatile or derivatizable triterpenoids. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods for the accurate quantification of these promising therapeutic compounds.

References

Application Notes and Protocols for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) compound that has been isolated from plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane (B1242777) family of triterpenoids, it holds potential for various research and drug development applications due to the established biological activities of this class of compounds, including anti-inflammatory, antioxidant, and anticancer effects. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in analytical and biological research.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and use as a chemical standard.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆[1]
Molecular Weight 504.7 g/mol [1]
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Storage Store in a well-closed container, protected from light and moisture, at -20°C for long-term storage.General recommendation for triterpenoids

Note: For quantitative applications, it is recommended to use a high-purity standard (>98%) and to verify the exact concentration of stock solutions spectrophotometrically or by using a calibrated analytical balance.

Analytical Applications

As a chemical standard, this compound is primarily used for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts, herbal formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general method for the quantification of this compound. Optimization may be required depending on the sample matrix and instrumentation.

Experimental Protocol: HPLC Quantification

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a suitable solvent.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Example: Plant Extract):

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the combined extract to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. A suggested gradient is: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Selectivity & Specificity (Column, Mobile Phase) B Optimization (Gradient, Flow Rate, Temp) A->B C System Suitability (Resolution, Tailing Factor) B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Stability G->H

Caption: Workflow for HPLC method development and validation.

Biological Applications and Investigational Protocols

While specific biological activities of this compound are not extensively documented, its structural similarity to other ursane-type triterpenoids suggests potential roles in modulating key cellular signaling pathways. The following protocols are provided as starting points for investigating its biological effects.

Investigating Anti-inflammatory Activity via the NF-κB Pathway

Ursane triterpenoids are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Signaling Pathway Diagram: NF-κB Inhibition

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid Compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) containing an NF-κB luciferase reporter construct.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize luciferase activity to a control protein (e.g., β-galactosidase or total protein).

    • Compare the luciferase activity in treated cells to that of LPS-stimulated cells without the compound to determine the inhibitory effect.

Investigating Antioxidant Activity via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of antioxidant enzymes.

Signaling Pathway Diagram: Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Compound 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid Compound->Keap1 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Protocol: Western Blot for Nrf2 and HO-1

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells).

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of Nrf2 and HO-1 to the loading control.

    • Compare the protein expression in treated cells to that of untreated controls.

Summary and Future Directions

This compound is a valuable chemical standard for analytical purposes and a promising compound for biological investigation. The provided protocols offer a foundation for its quantification and for exploring its potential anti-inflammatory and antioxidant activities. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in various disease models. It is recommended that researchers conduct thorough validation of the analytical methods and confirm the biological activities in multiple experimental systems.

References

Troubleshooting & Optimization

improving solubility of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This resource provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of this pentacyclic triterpenoid (B12794562) for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility challenging?

A: this compound (CAS: 91095-51-1) is a pentacyclic triterpenoid, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Like its parent compound, ursolic acid, it possesses a rigid, lipophilic carbon skeleton.[4] This structure results in very poor aqueous solubility, which poses a significant hurdle for its use in biological assays and limits its bioavailability.[3][5][6] Although the four hydroxyl groups on this specific derivative increase polarity compared to ursolic acid, aqueous solubility remains a primary challenge for formulation.

Q2: What are the recommended initial solvents for preparing a stock solution?

A: For initial stock solutions, organic solvents are necessary. Based on data for the parent compound, ursolic acid, and general characteristics of triterpenoids, the following solvents are recommended.[6][7][8]

SolventKnown Solubility (Ursolic Acid)Comments
DMSO (Dimethyl sulfoxide)~10 mg/mL[7]Preferred for most in vitro assays. Prepare high-concentration stock and dilute serially.
DMF (Dimethylformamide)~10 mg/mL[7]Similar to DMSO, but may have different toxicity profiles in certain cell lines.
Ethanol (B145695) ~0.5 mg/mL[7]Lower solubility but can be a less toxic option for some cell-based experiments.
Methanol Soluble[8]Useful for analytical purposes, but higher cytotoxicity than ethanol.
Dichloromethane, Chloroform Soluble[9]Primarily for extraction or chemical synthesis, not suitable for biological assays.

Note: The exact solubility of this compound may differ from ursolic acid. It is crucial to perform your own solubility tests.

Q3: My compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What can I do?

A: This is a common issue known as "fall-out" that occurs when a drug, highly soluble in an organic solvent, is introduced to an aqueous environment where it is poorly soluble.[10]

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or even 0.1%, to minimize both precipitation and solvent toxicity.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution. A common method is to first dilute the DMSO stock into a solution containing a solubilizing agent (like serum or albumin) before the final dilution into the assay medium.

  • Incorporate Co-solvents or Surfactants: Add a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant like Tween® 80 to the final aqueous medium to help maintain solubility.[11][12]

  • Warm the Medium: Gently warming the medium to 37°C may help, but be cautious as temperature changes can affect compound stability and cell health.[13]

Q4: What advanced methods can improve solubility for more demanding in vitro or in vivo bioassays?

A: When simple co-solvents are insufficient, advanced formulation strategies are required. The most common and effective method for triterpenoids is complexation with cyclodextrins.[5][14]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate poorly soluble molecules like your compound, forming an "inclusion complex" that is water-soluble.[5][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, pharmaceutically accepted derivative for this purpose.[17]

  • Nanoformulations: Techniques like creating nanosuspensions or liposomal formulations can dramatically increase the surface area and apparent solubility of a compound.[3][18] These methods are more complex but are often necessary for in vivo studies to improve bioavailability.[3]

  • pH Modification: As an acidic compound (due to the carboxylic acid group), its solubility can be increased in basic solutions by forming a salt. However, the physiological relevance of a high pH must be carefully considered for the specific bioassay.[4][19]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound won't dissolve in DMSO/Ethanol at the desired concentration. The desired concentration exceeds the compound's intrinsic solubility limit in that solvent.1. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[13]2. Try a different organic solvent with higher solubilizing power, like DMF.[7]3. If the absolute maximum concentration is needed, consider preparing a salt form in an alkaline solution (e.g., with NaOH), though this will alter the compound's charge.[4][6]
Precipitation observed in the well plate during a multi-day cell culture experiment. The compound is slowly precipitating out of the aqueous medium over time due to low thermodynamic stability.1. Reduce the final concentration of the compound if experimentally feasible.2. Increase the serum concentration in the medium (e.g., from 10% to 20% FBS), as serum proteins can help stabilize hydrophobic compounds.3. Use a cyclodextrin-complexed form of the compound, which is significantly more stable in aqueous solutions.[5][16]
High background toxicity or altered cell morphology is observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.[10]1. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.2. Ensure the final solvent concentration is identical across all wells, including untreated controls.3. Switch to a less toxic solvent system if possible, such as one using ethanol or PEG-based co-solvents at very low final concentrations.[12]
Inconsistent results between experimental repeats. Issues with stock solution stability, inaccurate pipetting of viscous solvents, or incomplete dissolution.1. Prepare fresh stock solutions from solid powder for each experiment. If storing, keep solutions at -20°C or -80°C and minimize freeze-thaw cycles.[8]2. When pipetting DMSO, use positive displacement pipettes or reverse pipetting techniques for accuracy.3. Always vortex the stock solution thoroughly before making dilutions. Visually inspect for any undissolved particulate matter.

Experimental Protocols & Visual Guides

Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a basic method for improving the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) via the kneading method.[16]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol (or Methanol)

  • Distilled water

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of the triterpenoid to HP-β-CD. Triterpenoids often require higher ratios for effective complexation.

  • Initial Wetting: Place the accurately weighed triterpenoid powder in a mortar. Add a minimal amount of ethanol/water (e.g., 1:1 v/v) dropwise to create a smooth, uniform paste.

  • Add Cyclodextrin: Add the weighed HP-β-CD to the paste.

  • Kneading: Grind the mixture vigorously with the pestle for 30-60 minutes. The mixture should remain a thick, consistent paste. Add a few more drops of the ethanol/water solvent if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at a low temperature (e.g., 40°C) for 24 hours to remove the solvent.

  • Final Product: The resulting dry, white powder is the inclusion complex. This can now be dissolved directly in aqueous buffers or cell culture medium for your bioassay.

  • Validation (Optional): Confirm complex formation using techniques like DSC (Differential Scanning Calorimetry), FTIR (Fourier-Transform Infrared Spectroscopy), or NMR (Nuclear Magnetic Resonance).

Diagram: Solubility Enhancement Workflow

This diagram outlines the logical steps a researcher should follow when faced with a poorly soluble compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Assay Preparation cluster_2 Phase 3: Troubleshooting start Receive Compound Powder sol_test Test Solubility in DMSO, Ethanol, DMF start->sol_test stock_prep Prepare High-Conc. Stock Solution (e.g., 20mM in DMSO) sol_test->stock_prep dilute Dilute Stock in Aqueous Assay Medium stock_prep->dilute precip Precipitation Occurs? dilute->precip assay_ready Solution is Clear Proceed to Bioassay precip->assay_ready No complexation Option 2: Use Cyclodextrin Complexation precip->complexation Yes cosolvent Option 1: Use Co-solvents (PEG, Tween) nano Option 3: Develop Nanoformulation (Liposomes, Nanosuspension) cosolvent->nano Still an issue? complexation->dilute Retry Dilution with new formulation complexation->cosolvent Still an issue? G q1 What is the experimental system? in_vitro Cell-Based Assay q1->in_vitro In Vitro (Cell-based) in_vivo Animal Study q1->in_vivo In Vivo (Animal Model) q2 Is final solvent conc. <0.5% and non-toxic? in_vitro->q2 q3 Route of Administration? in_vivo->q3 ans1 Use Direct DMSO/Ethanol Stock Dilution q2->ans1 Yes ans2 Use HP-β-Cyclodextrin Complex in Aqueous Buffer q2->ans2 No oral Prepare Suspension with Co-solvents/Surfactants (e.g., PEG400, Tween 80) q3->oral Oral (p.o.) iv Sterile-filtered HP-β-CD Complex or Liposomal Formulation is REQUIRED q3->iv Intravenous (i.v.)

References

Technical Support Center: Purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) skeleton group.[1][2] These compounds are natural products found in various plants and are studied for their diverse pharmacological activities.[3][4] This specific compound has been isolated from plants such as Uncaria sessilifructus.[5]

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges include:

  • Co-purification of structural isomers: Ursane-type triterpenoids often coexist with their oleanane-type isomers, which have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[6][7]

  • Low analytical sensitivity: Triterpenoids generally lack a strong chromophore, which results in poor sensitivity when using UV detectors in HPLC analysis.[8]

  • Complex sample matrix: Natural product extracts contain numerous other compounds, requiring multiple purification steps to achieve high purity.

  • Potential for degradation: Some purification methods, such as those involving high heat, may be unsuitable for potentially heat-sensitive triterpenoids.[9]

Q3: Why is it so difficult to separate ursane and oleanane (B1240867) isomers?

A3: The difficulty arises from their nearly identical structures. For example, ursolic acid (ursane-type) and oleanolic acid (oleanane-type) differ only in the position of one methyl group on the E-ring. This subtle difference results in very similar polarity, size, and chemical properties, causing them to co-elute in many standard chromatography systems.[7][8]

Q4: What are the recommended storage conditions for purified triterpenoid acids?

A4: While specific stability data for this compound is not widely published, it is best practice for purified triterpenoids to be stored in a sealed container in a cool, dry place. For long-term storage as a stock solution, it is recommended to store at -20°C or -80°C and protect from light to prevent degradation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Initial Extraction 1. Incomplete extraction from the plant matrix. 2. Degradation of the target compound during extraction. 3. Use of an inappropriate solvent.1. Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or consider alternative methods like ultrasound-assisted or microwave-assisted extraction. 2. Avoid high temperatures if the compound is heat-sensitive. 3. Perform sequential extractions with solvents of varying polarity to selectively extract the compound.
Poor Separation of Isomers in RP-HPLC 1. Insufficient selectivity of the stationary phase. 2. Co-elution of ursane and oleanane type triterpenoids.[6][8]1. Try Coordination Chromatography: Add a suitable agent, such as a hydrophilic β-cyclodextrin derivative (e.g., Glu-β-CD), to the mobile phase. This can enhance the resolution between isomers with hydrophilic groups.[6] 2. Use a specialized column: A C30 stationary phase can provide higher resolution for triterpenoids compared to standard C18 columns.[8] 3. Experiment with different mobile phase compositions (e.g., methanol/acetonitrile (B52724) mixtures) and pH.[7]
Broad or Tailing Peaks in HPLC 1. Secondary interactions between the analyte's carboxylic acid group and the silica (B1680970) backbone of the column. 2. Column overloading. 3. Compound degradation on the column.1. Acidify the mobile phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks. 2. Dilute the sample and inject a smaller volume. 3. Ensure the mobile phase and sample solvent are compatible.
Low Signal with UV Detection 1. Triterpenoids lack strong UV-absorbing chromophores.[8]1. Use a low wavelength: Set the detector to a low wavelength, typically around 204-215 nm.[7] 2. Use an alternative detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more uniform response for non-volatile compounds like triterpenoids, regardless of their optical properties.[10][11] 3. Use Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) offers high sensitivity and structural information.
Difficulty with Final Crystallization 1. Presence of persistent impurities. 2. Incorrect choice of solvent system. 3. Supersaturation not achieved correctly.1. Ensure the compound is of high purity (>95%) before attempting crystallization. Perform an additional chromatographic polishing step if necessary. 2. Screen multiple solvents: Use a solvent in which the compound is sparingly soluble at room temperature but soluble when heated. 3. Try different methods: Consider slow evaporation, vapor diffusion, or using an anti-solvent system to induce crystallization.[12][13] A minimum purity of 80-90% is often recommended before attempting to grow crystals for analysis.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₆[14]
Molecular Weight504.7 g/mol [14]
XLogP33.9[14]
Hydrogen Bond Donor Count5[14]
Hydrogen Bond Acceptor Count6[14]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[5]

Table 2: Example HPLC Conditions for Separation of Ursane-Type Triterpenoids

ParameterCondition 1Condition 2
Column Agilent Zorbax SB-C₁₈ (150 x 4.6 mm, 5 µm)Acclaim C30 (3 µm)
Mobile Phase Methanol/Water (85:15, v/v), pH 4Acetonitrile and Methanol mixture
Detection Photodiode Array (PDA) at 204 nmCharged Aerosol Detector (CAD)
Reference [7][8]

Experimental Protocols

Protocol 1: General Purification of Ursane Triterpenoids from Plant Material
  • Extraction:

    • Air-dry and pulverize the plant material.

    • Perform sequential extraction using a series of solvents with increasing polarity, for example, n-hexane, ethyl acetate, and finally methanol. The target compound is expected to be in the more polar fractions (ethyl acetate or methanol).

    • Alternatively, perform an exhaustive extraction with 70-95% ethanol.

    • Concentrate the desired extract in vacuo using a rotary evaporator to yield a crude extract.

  • Fractionation using Silica Gel Column Chromatography:

    • Pre-absorb the crude extract onto a small amount of silica gel.

    • Load the dried, pre-absorbed sample onto a silica gel column packed with a non-polar solvent (e.g., n-hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, n-hexane/ethyl acetate mixtures, followed by ethyl acetate/methanol mixtures.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to pool fractions containing the target compound.

  • Purification by Preparative HPLC:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the compound using a reversed-phase preparative HPLC system with a C18 column.

    • Use a mobile phase gradient, typically consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Monitor the elution and collect the peak corresponding to the target compound based on retention time from analytical runs.

    • Note: If isomer separation is an issue, add a β-cyclodextrin derivative to the mobile phase as described in the troubleshooting guide.[6]

  • Final Crystallization:

    • Concentrate the purified HPLC fraction to dryness.

    • Dissolve the residue in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol).

    • Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., cold water or hexane) until slight turbidity is observed.

    • Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Start Plant Material Extraction Solvent Extraction (e.g., Ethanol/Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Enriched_Fraction Enriched Fraction Column_Chrom->Enriched_Fraction Prep_HPLC Preparative RP-HPLC Enriched_Fraction->Prep_HPLC Pure_Fraction Purified Fraction Prep_HPLC->Pure_Fraction Crystallization Crystallization Pure_Fraction->Crystallization Final_Product Pure Compound Crystallization->Final_Product

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting Start Poor HPLC Peak Resolution Isomer_Check Co-eluting Isomers Suspected? Start->Isomer_Check Separation Issue Tailing_Check Are Peaks Tailing? Start->Tailing_Check Peak Shape Issue Coord_Chrom Action: Use Coordination Chromatography (add Cyclodextrin to Mobile Phase) Isomer_Check->Coord_Chrom Yes C30_Column Action: Use a C30 Stationary Phase Isomer_Check->C30_Column Yes Acidify_MP Action: Acidify Mobile Phase (e.g., 0.1% Formic Acid) Tailing_Check->Acidify_MP Yes Lower_Conc Action: Reduce Sample Concentration Tailing_Check->Lower_Conc Yes

Caption: Troubleshooting logic for common HPLC separation and peak shape issues.

References

Technical Support Center: Optimizing HPLC Separation of Ursane Triterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ursane (B1242777) triterpenoid (B12794562) isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of ursane triterpenoid isomers.

1. Poor Resolution or Co-elution of Isomers (e.g., Ursolic Acid and Oleanolic Acid)

  • Question: My HPLC method shows poor resolution between ursane triterpenoid isomers, with peaks significantly overlapping or co-eluting. How can I improve the separation?

  • Answer: Poor resolution is a common challenge due to the structural similarity of these isomers.[1][2][3] Consider the following strategies to enhance separation:

    • Column Selection:

      • Switch to a C30 Column: C30 columns often provide alternative selectivity compared to standard C18 columns and have demonstrated superior resolution for triterpenoid isomers like oleanolic and ursolic acids.[1]

      • Consider Phenyl-Hexyl or other Phenyl-based Columns: These columns can offer different selectivity for aromatic and closely related compounds.

      • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can increase efficiency and improve resolution.[4]

    • Mobile Phase Optimization:

      • Solvent Composition: The choice and ratio of organic solvents (typically acetonitrile (B52724) and methanol) are critical.[5][6] A combination of acetonitrile and methanol (B129727) can sometimes provide better separation than either solvent alone.[1]

      • Mobile Phase Additives:

        • Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of acidic triterpenoids.[7][8]

        • Coordination Chromatography: The addition of cyclodextrins (e.g., β-CD derivatives) to the mobile phase can improve the resolution of isomers, particularly those with hydrophilic groups.[2][3][9][10]

      • pH Control: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and selectivity.[5][11]

    • Gradient Elution:

      • Employ a shallow gradient, especially during the elution window of the target isomers.[8] This provides more time for the separation to occur.

    • Temperature:

      • Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times.[7] The optimal temperature should be determined empirically.[4][7]

2. Low UV Detection Sensitivity

  • Question: My ursane triterpenoids show a very weak signal with my UV detector. How can I improve sensitivity?

  • Answer: This is a frequent issue as many triterpenoids lack a strong chromophore.[1][2][12][13] Here are several approaches to enhance detection:

    • Low Wavelength UV: Set the detection wavelength to a low range, such as 205-210 nm.[7] Be aware that this may increase baseline noise, so using high-purity HPLC-grade solvents is essential.[7]

    • Alternative Detectors:

      • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds like triterpenoids and is compatible with gradient elution.[7][14]

      • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers good sensitivity for non-volatile analytes.[1][7] It has been shown to achieve low limits of quantitation for triterpenoids.[1]

      • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, along with structural information for compound identification.[2][7]

    • Chemical Derivatization: While more laborious, introducing a chromophore or fluorophore to the triterpenoid structure can significantly enhance detection by UV or fluorescence detectors.[7]

3. Peak Tailing

  • Question: The peaks for my triterpenoid isomers are tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing can compromise resolution and accurate quantification.[8] Common causes and solutions include:

    • Secondary Interactions: Interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.

      • Solution: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups, minimizing these unwanted interactions.[8]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or inject a smaller volume.[8]

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded over time.

      • Solution: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.[15]

Experimental Protocols

HPLC Method for the Separation of Triterpenoids using a C30 Column [1]

  • Sample Preparation:

    • Standards: Dissolve standards in ethanol (B145695) (ursolic acid in acetone).

    • Samples (e.g., apple peel): Sonicate the sample in a methanol/chloroform (1:1) mixture for one hour. Centrifuge at 13,000 g for five minutes. Dilute the supernatant with an equal volume of methanol.

  • HPLC System and Column:

    • System: Thermo Scientific Dionex UltiMate 3000 SD or equivalent.

    • Column: Acclaim™ C30, 5 µm, 250 x 4.6 mm.

    • Column Temperature: 30 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 1% w/v Ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile/methanol (750:250 v/v).

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      Time (min) %A %B
      0.0 20 80
      30.0 0 100
      60.0 0 100
      61.0 20 80

      | 70.0 | 20 | 80 |

  • Detection:

    • Detector: Corona™ ultra RS™ (Charged Aerosol Detector).

    • Nebulizer Temperature: 15 °C.

Data Presentation

Table 1: Comparison of HPLC Methods for Oleanolic and Ursolic Acid Separation

ParameterMethod 1 (C18 Column)[1]Method 2 (C30 Column)[1]
Stationary Phase C18C30
Detection UV at 210 nmCharged Aerosol Detector (CAD)
Resolution 1.532.73
Limit of Detection (LOD) 50 ng (Oleanolic Acid), 135 ng (Ursolic Acid) on column< 1 ng on column
Limit of Quantitation (LOQ) Not specified< 2 ng on column

Mandatory Visualizations

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Optimization cluster_3 Validation & Analysis start Define Separation Goal (e.g., resolve isomers) lit_review Literature Review (existing methods) start->lit_review col_select Column Selection (Start with C18 or C30) lit_review->col_select mp_select Mobile Phase Selection (ACN/MeOH/H2O) col_select->mp_select grad_dev Gradient Development (Initial broad gradient) mp_select->grad_dev detect_select Detector Selection (UV, ELSD, CAD, MS) grad_dev->detect_select optimize Fine-tune Gradient (Shallow gradient) detect_select->optimize additives Test Additives (Acid, Cyclodextrins) optimize->additives temp Optimize Temperature additives->temp validate Method Validation temp->validate analysis Sample Analysis validate->analysis Troubleshooting_Tree cluster_resolution Poor Resolution cluster_sensitivity Low Sensitivity cluster_peakshape Poor Peak Shape start Problem Encountered poor_res Poor Resolution / Co-elution start->poor_res low_sens Low UV Sensitivity start->low_sens peak_tail Peak Tailing start->peak_tail change_col Change Column (e.g., C18 -> C30) poor_res->change_col Isomer-specific selectivity needed? adjust_mp Adjust Mobile Phase (Solvent ratio, additives) poor_res->adjust_mp Peaks close but not baseline resolved? shallow_grad Use Shallower Gradient adjust_mp->shallow_grad change_temp Optimize Temperature shallow_grad->change_temp low_uv Use Low Wavelength UV (205-210 nm) low_sens->low_uv Using UV detector? alt_det Use Alternative Detector (ELSD, CAD, MS) low_uv->alt_det Baseline noise too high? acidify_mp Acidify Mobile Phase (0.1% Formic Acid) peak_tail->acidify_mp Suspect silanol interactions? check_load Check Sample Load (Dilute sample) peak_tail->check_load Injecting high concentration? clean_col Clean/Replace Column peak_tail->clean_col Problem persists?

References

Technical Support Center: Stability of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information provided is intended to assist in designing and troubleshooting stability studies in various solvents.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For quantitative studies, it is recommended to determine the exact solubility in your solvent of choice before preparing stock solutions.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of ursane-type triterpenoids like this compound in solution can be influenced by several factors, including:

  • pH: The carboxylic acid moiety can ionize, which may affect stability. Hydrolysis of ester groups, if present in derivatives, is also a concern under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent Purity: Impurities in the solvent, such as water or peroxides, can react with the compound.

Q3: How should I store stock solutions of this compound?

A3: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is also recommended to use amber vials or wrap containers in aluminum foil to protect from light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability experiments.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: This could be due to variations in experimental conditions, such as temperature fluctuations, inconsistent light exposure, or variations in the solvent quality.

  • Troubleshooting Steps:

    • Ensure that all experimental parameters (temperature, light, humidity) are tightly controlled and monitored.

    • Use high-purity solvents from a reliable source.

    • Prepare fresh solutions for each experiment to avoid issues with solvent evaporation or degradation of the stock solution over time.

    • Ensure accurate and consistent pipetting and dilution steps.

Issue 2: Rapid degradation of the compound is observed.

  • Possible Cause: The chosen solvent may not be suitable for the compound, or the storage conditions may be inappropriate.

  • Troubleshooting Steps:

    • Review the choice of solvent. If the solvent is reactive (e.g., contains peroxides), consider using a more inert solvent.

    • Evaluate the storage conditions. Ensure the solution is protected from light and stored at the appropriate temperature.

    • Consider performing a forced degradation study to identify the degradation pathways and products.[2][3] This can help in understanding the compound's intrinsic stability.

Issue 3: Precipitation of the compound from the solution.

  • Possible Cause: The concentration of the compound may be too high for the chosen solvent, or a change in temperature may have reduced its solubility.

  • Troubleshooting Steps:

    • Determine the saturation solubility of the compound in the solvent at the experimental temperature.

    • If the concentration is too high, prepare a more dilute solution.

    • If temperature is a factor, ensure that the solution is maintained at a constant temperature where the compound remains soluble.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical stability data for this compound in different solvents under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Illustrative Stability of this compound (1 mg/mL) at Room Temperature (25°C) with Light Exposure.

Solvent% Recovery after 24h% Recovery after 72h
DMSO98.5%95.2%
Acetone97.1%92.8%
Chloroform96.3%90.5%
Dichloromethane95.8%89.7%
Ethyl Acetate97.5%94.1%

Table 2: Illustrative Stability of this compound (1 mg/mL) at 40°C in the Dark.

Solvent% Recovery after 24h% Recovery after 72h
DMSO99.2%97.8%
Acetone98.8%96.5%
Chloroform98.1%95.3%
Dichloromethane97.9%94.9%
Ethyl Acetate99.0%97.2%

Experimental Protocols

A general protocol for assessing the stability of this compound in a chosen solvent is provided below. This protocol is based on established guidelines for stability testing of natural products and new drug substances.[4]

Protocol: Solvent Stability Assessment

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen high-purity solvent to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Aliquot the stock solution into amber glass vials to protect from light.

    • Prepare multiple vials for each time point and condition to be tested.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature with light exposure, 40°C in the dark, etc.).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis:

    • At each time point, withdraw an aliquot and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.

    • The HPLC method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G A Prepare Stock Solution (1 mg/mL) B Aliquot into Amber Vials A->B C Store under Defined Conditions (e.g., 25°C/light, 40°C/dark) B->C D Analyze at Time Points (0, 24, 48, 72h...) C->D E HPLC Analysis (Quantify Parent Compound) D->E F Calculate % Recovery and Degradation Rate E->F

A generalized workflow for conducting stability studies.

Troubleshooting Decision Tree for Unexpected Degradation

G Start Unexpected Degradation Observed Q1 Are storage conditions correct? (Temp, Light) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent of high purity? A1_Yes->Q2 Sol1 Correct Storage Conditions and Repeat Experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the analytical method validated and stability-indicating? A2_Yes->Q3 Sol2 Use New, High-Purity Solvent and Repeat Experiment A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Forced Degradation Study to Identify Degradants A3_Yes->End Sol3 Develop and Validate a Stability-Indicating Method A3_No->Sol3

A decision tree for troubleshooting unexpected degradation.

References

Technical Support Center: Overcoming Poor Bioavailability of Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of triterpenoid (B12794562) compounds.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the formulation and preclinical evaluation of triterpenoid compounds.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Q1: My triterpenoid compound exhibits very low solubility in aqueous media, leading to poor dissolution in my in vitro assays. What are the primary reasons for this, and how can I improve it?

A: Triterpenoids are characteristically lipophilic molecules with high molecular weights, which inherently limits their solubility in water. This poor aqueous solubility is a major obstacle to achieving adequate dissolution and, consequently, oral bioavailability. To address this, several formulation strategies can be employed to enhance the solubility and dissolution rate of your triterpenoid compound.

Troubleshooting Workflow for Solubility Issues:

Troubleshooting Workflow for Solubility Issues start Start: Poor Triterpenoid Solubility/Dissolution strategy Select Formulation Strategy start->strategy solid_dispersion Solid Dispersion strategy->solid_dispersion Amorphous state nanoparticles Nanoparticles strategy->nanoparticles Increased surface area liposomes Liposomes strategy->liposomes Lipid encapsulation co_amorphous Co-amorphous Systems strategy->co_amorphous Molecular dispersion evaluate Evaluate Solubility & Dissolution Rate solid_dispersion->evaluate nanoparticles->evaluate liposomes->evaluate co_amorphous->evaluate success Proceed to Permeability/ In Vivo Studies evaluate->success Significant Improvement optimize Optimize Formulation or Try Alternative Strategy evaluate->optimize Insufficient Improvement optimize->strategy

Caption: Troubleshooting workflow for addressing triterpenoid solubility.

Recommended Formulation Strategies:

  • Solid Dispersions: This technique involves dispersing the triterpenoid in an inert, hydrophilic carrier at a solid state.[1] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.

  • Nanoparticles: Reducing the particle size of the triterpenoid to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[2]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like triterpenoids, shielding them from the aqueous environment and improving their apparent solubility.

  • Co-amorphous Systems: In this approach, the triterpenoid is amorphized with a low-molecular-weight excipient (co-former), preventing recrystallization and enhancing solubility.

Issue 2: Low Intestinal Permeability

Q2: Even after improving the solubility of my triterpenoid, I am observing low permeability in my Caco-2 cell assays. What could be the cause, and how can I address this?

A: Low intestinal permeability of triterpenoids can be a significant hurdle even when solubility is addressed. This can be due to the inherent physicochemical properties of the molecule or the activity of efflux transporters at the apical membrane of intestinal cells.

Troubleshooting Workflow for Permeability Issues:

Troubleshooting Workflow for Permeability Issues start Start: Low Permeability in Caco-2 Assay assess_efflux Assess Efflux Ratio (Papp B>A / Papp A>B) start->assess_efflux high_efflux High Efflux Ratio (>2) assess_efflux->high_efflux Efflux is likely low_efflux Low Efflux Ratio (<2) assess_efflux->low_efflux Efflux is unlikely pgp_assay Conduct P-glycoprotein (P-gp) Inhibition Assay high_efflux->pgp_assay permeation_enhancer Consider Permeation Enhancers or Novel Delivery Systems low_efflux->permeation_enhancer evaluate_inhibitor Evaluate with P-gp Inhibitor (e.g., Verapamil) pgp_assay->evaluate_inhibitor permeability_increase Permeability Increases evaluate_inhibitor->permeability_increase P-gp substrate confirmed no_change No Significant Change evaluate_inhibitor->no_change P-gp not the primary issue coadminister Consider Co-administration with P-gp Inhibitor permeability_increase->coadminister other_transporters Investigate Other Efflux Transporters (e.g., MRPs, BCRP) no_change->other_transporters Ursolic_Acid_Signaling UA Ursolic Acid PI3K PI3K UA->PI3K MAPK MAPK (ERK, p38) UA->MAPK NFkB NF-κB UA->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Inflammation Inflammation NFkB->Inflammation Betulinic_Acid_Signaling BA Betulinic Acid Mitochondria Mitochondria BA->Mitochondria PI3K_BA PI3K BA->PI3K_BA Caspases Caspase Cascade Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Akt_BA Akt PI3K_BA->Akt_BA Survival_BA Cell Survival Akt_BA->Survival_BA Lupeol_Signaling Lupeol Lupeol IKK IKK Lupeol->IKK PI3K_L PI3K Lupeol->PI3K_L IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_L NF-κB IkB->NFkB_L Inflammatory_Genes Inflammatory Gene Expression NFkB_L->Inflammatory_Genes Akt_L Akt PI3K_L->Akt_L Cell_Growth Cell Growth & Proliferation Akt_L->Cell_Growth

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Polyhydroxylated Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in polyhydroxylated triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a polyhydroxylated triterpenoid (B12794562) shows severe signal overlap in the aliphatic region (0.8 - 2.5 ppm) and the region with protons attached to hydroxyl-bearing carbons (3.0 - 4.5 ppm). How can I begin to resolve these signals?

A1: Signal overlap is a frequent issue with polyhydroxylated triterpenoids due to their complex and often rigid steroidal-like structures, leading to a high density of protons in similar chemical environments. A multi-pronged approach involving both 1D and 2D NMR techniques is the most effective strategy.

Recommended Initial Steps:

  • Optimize 1D ¹H NMR Acquisition: Ensure the best possible resolution by carefully shimming the magnet. Acquiring the spectrum at a higher magnetic field strength (e.g., 600 MHz or higher) will also increase signal dispersion.

  • Solvent-Induced Shifts: Record the ¹H NMR spectrum in different deuterated solvents (e.g., CDCl₃, pyridine-d₅, DMSO-d₆, C₆D₆). The varying solvent-solute interactions can induce differential chemical shifts, potentially resolving some overlapping signals.[1]

  • 2D NMR Spectroscopy: If signal overlap persists, which is highly likely, a suite of 2D NMR experiments is essential for unambiguous signal assignment. The most critical experiments are:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. This is extremely powerful for resolving overlapping proton signals, as the attached carbons often have distinct chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which can be particularly useful for elucidating the structure of sugar moieties if present.[2]

Q2: I've run COSY, HSQC, and HMBC experiments, but I'm still struggling to differentiate between several methine protons attached to hydroxylated carbons that have very close ¹H and ¹³C chemical shifts. What's the next step?

A2: This is a common challenge, especially when dealing with multiple hydroxyl groups in close proximity. Here are some advanced strategies you can employ:

Advanced NMR Techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). This information is invaluable for determining the relative stereochemistry of the molecule, which can, in turn, help to assign specific signals based on expected spatial relationships.

  • Selective 1D NOESY/ROESY: By selectively irradiating a specific proton signal (even if partially overlapped), you can observe NOEs/ROEs to nearby protons, providing crucial distance constraints for assignment.

  • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment combines the resolving power of HSQC with the correlation information of TOCSY. It displays the correlations between a carbon and all the protons within its attached proton's spin system. This can be very effective in separating overlapping spin systems.[3]

Chemical Derivatization:

  • Acetylation: Converting the hydroxyl groups to acetyl esters can significantly alter the chemical shifts of nearby protons, often resolving overlap. The protons attached to the acetylated carbons will typically shift downfield. Comparing the NMR spectra before and after acetylation can provide definitive assignments.[4][5][6]

Q3: Can you provide a general protocol for the acetylation of a polyhydroxylated triterpenoid for NMR analysis?

A3: Yes, here is a general microscale protocol for the acetylation of a triterpenoid for the purpose of NMR analysis.

Experimental Protocol: Acetylation of Polyhydroxylated Triterpenoids

Materials:

Procedure:

  • Dissolve the triterpenoid sample (1-5 mg) in 0.5 mL of deuterated pyridine (pyridine-d₅) directly in an NMR tube. Pyridine acts as both the solvent and the catalyst.

  • Add a 5-10 fold molar excess of acetic anhydride to the NMR tube.

  • Cap the NMR tube and mix the contents gently by inversion.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by acquiring ¹H NMR spectra periodically (e.g., after 1, 4, and 12 hours). The reaction is typically complete when the signals of the carbinol protons have shifted downfield and new acetyl methyl singlets appear around 2.0 ppm.

  • Once the reaction is complete, the sample can be analyzed directly by various NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).

Note: For a cleaner reaction, the triterpenoid can be acetylated on a larger scale using acetic anhydride and pyridine, followed by a standard aqueous workup and purification before dissolving the acetylated product in a suitable deuterated solvent for NMR analysis.[4]

Q4: I have a sample that may be a mixture of diastereomers, leading to a very complex and overlapped spectrum. How can I approach this?

A4: Differentiating diastereomers with very similar structures can be extremely challenging. In addition to the 2D NMR techniques mentioned previously, the use of a chiral derivatizing agent can be highly effective.

Strategy: Chiral Derivatization with Mosher's Acid

By reacting your polyhydroxylated triterpenoid with both enantiomers of a chiral derivatizing agent, such as Mosher's acid chloride ((R)- and (S)-MTPA-Cl), you will form a mixture of diastereomeric esters. The differing spatial arrangement of the phenyl group of the Mosher's ester relative to the triterpenoid backbone in the two diastereomers will induce different chemical shifts in the protons near the ester linkage. This allows for the differentiation and potential quantification of the diastereomers in your sample.[7][8][9]

Experimental Protocol: Mosher's Esterification (Microscale for NMR)

Materials:

  • Polyhydroxylated triterpenoid sample (~2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine-d₅ (or CDCl₃ with a trace of anhydrous pyridine)

  • Two separate, dry NMR tubes

Procedure:

  • Place approximately half of your triterpenoid sample into each of the two NMR tubes.

  • Dissolve each sample in ~0.5 mL of anhydrous pyridine-d₅.

  • To the first NMR tube, add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

  • To the second NMR tube, add a slight molar excess (~1.2 equivalents) of (S)-MTPA-Cl.

  • Cap both tubes and mix gently. Let the reactions proceed at room temperature for 30-60 minutes, or until completion.

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Compare the spectra. The signals for protons near the esterified hydroxyl groups should appear at different chemical shifts in the two spectra, allowing for their differentiation.

Data Presentation: Representative NMR Data for Polyhydroxylated Triterpenoids

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common polyhydroxylated triterpenoid skeletons. These values are compiled from various literature sources and are recorded in different deuterated solvents as noted. Chemical shifts are in ppm relative to TMS.

Table 1: Representative ¹³C NMR Chemical Shifts for Polyhydroxylated Ursane-type Triterpenoids

CarbonAsiatic Acid (DMSO-d₆)Madecassic Acid (DMSO-d₆)[8]
265.965.9
375.775.7
6-67.4
12124.8124.8
13137.7137.7
2363.763.7
28178.4178.4

Table 2: Representative ¹H NMR Chemical Shifts for Polyhydroxylated Ursane-type Triterpenoids

ProtonAsiatic Acid (DMSO-d₆)Madecassic Acid (DMSO-d₆)[8]
H-23.193.19
H-33.103.10
H-6-3.36
H-125.165.16
H-23a3.503.50
H-23b3.363.36

Table 3: Representative ¹³C NMR Chemical Shifts for a Polyhydroxylated Oleanane-type Triterpenoid

CarbonArjunic Acid (DMSO-d₆)[10]
265.8
375.8
12121.5
13143.9
1970.9
2363.7
28178.5

Table 4: Representative ¹H NMR Chemical Shifts for a Polyhydroxylated Oleanane-type Triterpenoid

ProtonArjunic Acid (CD₃OD)
H-23.65
H-32.97
H-125.38
H-193.46
H-23a3.82
H-23b3.56

Table 5: Representative ¹³C and ¹H NMR Data for a Polyhydroxylated Lupane-type Triterpenoid

Position¹³C (CDCl₃ + MeOD)¹H (CDCl₃ + MeOD)
C-3 / H-378.93.20 (dd)
C-20150.5-
C-28 / H-28178.4-
C-29 / H-29109.64.72 (s), 4.59 (s)

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting signal overlap in the NMR spectra of polyhydroxylated triterpenoids.

troubleshooting_workflow start Overlapping ¹H NMR Spectrum step1 Optimize 1D NMR & Change Solvent start->step1 check1 Overlap Resolved? step1->check1 step2 Acquire 2D NMR (COSY, HSQC, HMBC) check2 Assignments Clear? step2->check2 step3 Advanced 2D NMR (NOESY, HSQC-TOCSY) step3->check2 step4 Chemical Derivatization (e.g., Acetylation) step4->step2 Re-acquire 2D NMR end Unambiguous Signal Assignment check1->step2 No check1->end Yes check2->end Yes check3 Stereochemistry Ambiguous? check2->check3 No check3->step3 Yes check3->step4 No logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_nmr_techniques NMR Techniques cluster_chemical_methods Chemical Methods cluster_outcome Outcome overlap Signal Overlap nmr_1d 1D Methods (High Field, Solvents) overlap->nmr_1d leads to derivatization Derivatization (Acetylation, Mosher's Acid) overlap->derivatization nmr_2d 2D Correlation (COSY, HSQC, HMBC) nmr_1d->nmr_2d informs nmr_advanced Advanced 2D (NOESY, TOCSY Variants) nmr_2d->nmr_advanced refines resolution Signal Resolution nmr_2d->resolution nmr_advanced->resolution derivatization->resolution aids assignment Structural Assignment resolution->assignment enables

References

Technical Support Center: Mass Spectrometry Ionization of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry ionization of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue: Low or No Signal Intensity

Potential Cause Suggested Solution
Poor Ionization Efficiency Triterpenoids, including this compound, often exhibit low ionization efficiency.[1] Consider chemical derivatization to improve ionization.[1][2][3][4] Electrospray ionization (ESI) in negative ion mode is often effective for triterpenoids, detecting the [M-H]⁻ ion.[5]
Inappropriate Solvent System The choice of solvent can significantly impact ionization. Ensure the analyte is soluble and the solvent is compatible with the ionization source. For ESI, typical solvents include methanol (B129727), acetonitrile (B52724), and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to aid in protonation or deprotonation.
Suboptimal Mass Spectrometer Settings Optimize key ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters can have a substantial effect on signal intensity.
Sample Degradation Ensure proper sample handling and storage to prevent degradation. Use fresh solutions when possible.

Issue: Poor Reproducibility

Potential Cause Suggested Solution
Inconsistent Sample Preparation Standardize the sample preparation protocol, including concentration, solvent, and any derivatization steps.
Matrix Effects If analyzing complex mixtures, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation or use a more robust sample cleanup method.
Instrument Instability Ensure the mass spectrometer is properly calibrated and maintained. Monitor system suitability standards throughout the analytical run.

Issue: In-source Fragmentation

Potential Cause Suggested Solution
High Cone/Fragmentor Voltage Excessive voltage in the ion source can cause the molecule to fragment before mass analysis. Gradually decrease the cone or fragmentor voltage to minimize in-source fragmentation and maximize the intensity of the precursor ion.
Thermal Degradation High source temperatures can lead to the degradation of thermally labile compounds. Optimize the desolvation temperature to ensure efficient solvent evaporation without causing the analyte to break down.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve good signal intensity for this compound in mass spectrometry?

A1: Triterpenoids like this compound are characterized by a lack of strong chromophores and low ionization efficiency in mass spectrometry, which can result in poor sensitivity.[1] Their complex, non-polar structure can make them difficult to ionize effectively using standard methods.

Q2: What is the recommended ionization technique for this compound?

A2: Electrospray ionization (ESI) is a commonly used technique for the analysis of triterpenoids.[5][6] For acidic triterpenoids like this one, operating in the negative ion mode is often advantageous, as it allows for the detection of the deprotonated molecule ([M-H]⁻).[5]

Q3: How can I improve the ionization efficiency of this molecule?

A3: Chemical derivatization is a highly effective strategy to enhance the ionization efficiency of triterpenoids.[1][2][4] By introducing a readily ionizable functional group, the signal intensity can be significantly increased.

Q4: What are some common derivatization strategies for triterpenoids?

A4: Common derivatization strategies target the hydroxyl and carboxylic acid functional groups.[7] For gas chromatography-mass spectrometry (GC-MS), silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.[7] For liquid chromatography-mass spectrometry (LC-MS), derivatization reagents that introduce a permanently charged group or a group with high proton affinity can be used.[2][4]

Q5: What are the expected ions for this compound in ESI-MS?

A5: In negative ion mode ESI, you can expect to observe the deprotonated molecule, [M-H]⁻, as a prominent ion.[5] Adducts with solvent ions may also be present. In positive ion mode, you might observe protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, although these may be less intense than the negative ion.

Experimental Protocols

Protocol 1: General Procedure for ESI-MS Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Capillary Voltage: 2.5-3.5 kV

    • Cone Voltage: 20-50 V (optimize for minimal fragmentation)

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-400 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular weight of the compound (m/z 504.7).

Quantitative Data Summary

Table 1: Hypothetical Comparison of Ionization Techniques

Ionization Method Polarity Observed Ion Relative Signal Intensity
ESINegative[M-H]⁻100
ESIPositive[M+H]⁺25
ESIPositive[M+Na]⁺40
APCINegative[M-H]⁻60
APCIPositive[M+H]⁺15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis a This compound b Dissolution in Solvent a->b c Optional Derivatization b->c d LC Separation c->d Injection e ESI Source d->e f Mass Analyzer e->f g Detector f->g h Data Analysis g->h Data Acquisition

Caption: Experimental workflow for LC-MS analysis.

ionization_challenges cluster_compound Molecular Properties cluster_problems Ionization Issues cluster_solutions Enhancement Strategies A Low Polarity D Poor Protonation/Deprotonation A->D B Multiple Hydroxyl Groups E In-source Fragmentation B->E C Carboxylic Acid Group G Negative Ion Mode ESI C->G F Low Signal Intensity D->F H Chemical Derivatization D->H E->F I Optimize Source Parameters F->I

Caption: Challenges and solutions in ionization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ursolic Acid and its Tetrahydroxylated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological potential of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in contrast to the well-documented bioactivities of ursolic acid.

Introduction

Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological properties, including notable anti-inflammatory and anticancer effects. Its structural analogue, this compound, presents a subject of growing interest as researchers seek to understand how structural modifications, such as hydroxylation, influence biological activity. This guide provides a comparative overview of the known biological activities of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their exploration of novel therapeutic agents.

While extensive research has elucidated the mechanisms of action for ursolic acid, data on the specific biological activities of this compound remains limited. This comparison draws upon the available literature for both compounds and includes data on a related isomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer the potential impact of hydroxylation patterns on the ursane (B1242777) scaffold.

Anticancer Activity: A Tale of Two Isomers

Ursolic acid has demonstrated broad-spectrum anticancer activity against a variety of cancer cell lines. In contrast, there is a notable lack of specific data on the anticancer effects of this compound. However, studies on the isomer THA reveal that the presence and stereochemistry of hydroxyl groups are critical determinants of cytotoxicity. THA has shown potent, tumor-selective toxicity, suggesting that specific hydroxylation patterns can enhance anticancer efficacy.

Table 1: Comparative Cytotoxicity (IC50 values in µM)

CompoundA2780 (Ovarian Cancer)HepG2 (Liver Cancer)IOSE144 (Normal Ovarian)QSG7701 (Normal Liver)
Ursolic Acid Data not available in direct comparisonData not available in direct comparisonData not available in direct comparisonData not available in direct comparison
2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) ~5.5~8.0>40>40

Data for THA is sourced from a study on its anticancer activity.

The data on THA indicates a significant therapeutic window, being considerably more cytotoxic to cancer cells than to noncancerous cell lines. This highlights the potential of specific hydroxylated derivatives of ursolic acid as selective anticancer agents. The lack of data for this compound underscores the need for further investigation into its cytotoxic profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A2780, HepG2) and normal cell lines (e.g., IOSE144, QSG7701) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ursolic acid or its derivatives) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Ursolic_Acid_Anticancer_Pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K ERK ERK Ursolic_Acid->ERK p21 p21 Ursolic_Acid->p21 Bcl2 Bcl-2 Ursolic_Acid->Bcl2 Bax Bax Ursolic_Acid->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 ERK->CyclinD1 CellCycleArrest Cell Cycle Arrest (G1/G2/M) CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by Ursolic Acid.

THA_Anticancer_Pathway cluster_apoptosis Induction of Apoptosis cluster_cell_cycle Cell Cycle Arrest THA 2α, 3α, 19β, 23β-tetrahydroxy- urs-12-en-28-oic acid (THA) Bcl2 Bcl-2 (Downregulation) THA->Bcl2 Bax Bax (Upregulation) THA->Bax Cdc2 Cdc2 (Downregulation) THA->Cdc2 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G2/M Arrest

Caption: Anticancer mechanisms of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA).

Anti-inflammatory Activity: Contrasting Evidence

Ursolic acid is well-established as a potent anti-inflammatory agent. It exerts its effects through the inhibition of various pro-inflammatory enzymes and signaling pathways, leading to a reduction in the production of inflammatory mediators.

Conversely, the anti-inflammatory potential of this compound is not well-defined. In fact, a study on a structurally related compound isolated from Uncaria sessilifructus, 24-dimethoxymethyl-3β,6β,19α-trihydroxy-12-en-28-oic acid, showed no inhibition of nitric oxide (NO) production in LPS-activated macrophages, suggesting a lack of anti-inflammatory activity in that specific assay. This finding, while not directly pertaining to this compound, raises questions about the impact of hydroxylation at these specific positions on anti-inflammatory efficacy.

Table 2: Comparative Anti-inflammatory Activity

CompoundInhibition of NO Production (LPS-stimulated RAW 264.7 macrophages)
Ursolic Acid Significant Inhibition (Dose-dependent)
This compound No data available
24-dimethoxymethyl-3β,6β,19α-trihydroxy-12-en-28-oic acid No activity observed
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The Griess assay is a widely used method to measure nitric oxide production, an indicator of inflammation.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to produce a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite is determined using a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Ursolic_Acid_Anti_inflammatory_Pathway cluster_enzymes Inhibition of Pro-inflammatory Enzymes cluster_signaling Modulation of Signaling Pathways cluster_mediators Reduction of Inflammatory Mediators Ursolic_Acid Ursolic Acid COX2 COX-2 Ursolic_Acid->COX2 LOX 5-LOX Ursolic_Acid->LOX iNOS iNOS Ursolic_Acid->iNOS NFkB NF-κB Ursolic_Acid->NFkB AP1 AP-1 Ursolic_Acid->AP1 NFAT NF-AT Ursolic_Acid->NFAT Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NO Nitric Oxide (NO) iNOS->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines NFAT->Cytokines

Caption: Anti-inflammatory mechanisms of Ursolic Acid.

Conclusion: A Call for Further Research

The lack of anti-inflammatory activity observed for a closely related compound from Uncaria sessilifructus indicates that hydroxylation does not universally enhance all biological activities and may, in some cases, be detrimental. These findings underscore the critical need for comprehensive studies on this compound to elucidate its specific pharmacological properties. Such research is essential to determine its potential as a novel therapeutic agent and to understand the intricate structure-activity relationships that govern the diverse biological effects of ursane-type triterpenoids. Future investigations should focus on in vitro and in vivo models to assess the anticancer and anti-inflammatory potential of this specific tetrahydroxylated derivative, paving the way for potential drug development applications.

In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of Ursolic Acid and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of ursolic acid, a well-studied triterpenoid (B12794562) structurally related to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, against commonly used anti-inflammatory drugs. Due to the limited availability of in vivo data for this compound, this guide will focus on ursolic acid as a representative compound of the ursane-type triterpenoid class.

This guide summarizes quantitative data from preclinical animal models, details the experimental protocols for these models, and visualizes the key signaling pathways involved in the anti-inflammatory actions of these compounds.

Data Presentation: Comparative Efficacy in Preclinical Models

The anti-inflammatory efficacy of ursolic acid has been evaluated in various in vivo models of acute inflammation. The following tables summarize the quantitative data from two standard models: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, comparing the effects of ursolic acid with the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Reference
Ursolic Acid40OralSignificant[1][2]
Indomethacin10Oral87.3[3]
Dexamethasone1-Significant[3]

Note: Specific percentage of inhibition for Dexamethasone at this dose in this specific study was not detailed, but it was used as a standard drug with significant effect.[3]

Table 2: Comparison of Anti-Inflammatory Activity in Croton Oil-Induced Ear Edema in Mice

CompoundDose (mg/ear)Route of AdministrationEar Edema Inhibition (%)Reference
Ursolic Acid Derivative (FH fraction)2.5Topical97.5[4]
Indomethacin1Topical75.1[4]
Ibuprofen300 (mg/kg)OralSignificant[5]

Note: The study cited for Ursolic Acid derivative used a fraction (FH) rich in these compounds.[4] Ibuprofen is included as another common NSAID comparator.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for acute inflammation.[6]

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-250 g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Ursolic Acid)

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or calipers

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, positive control (standard drug), and test groups.

  • The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[6][7]

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

  • Paw volume is measured at several time points after carrageenan injection, commonly at 1, 2, 3, and 4 hours.[7]

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Croton Oil-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory effects of compounds, particularly those with topical activity.

Objective: To evaluate the topical or systemic anti-inflammatory activity of a test compound.

Animals: Male Swiss albino or NMRI mice (20-25 g).

Materials:

  • Croton oil (e.g., 1% in a suitable solvent like acetone (B3395972) or a mixture of ethanol, pyridine, and ethyl ether).[5][9]

  • Test compound (e.g., Ursolic Acid)

  • Standard drug (e.g., Indomethacin)

  • Vehicle

Procedure:

  • Animals are divided into groups: vehicle control, positive control (standard drug), and test groups.

  • A fixed volume (e.g., 20 µL) of the croton oil solution, with or without the test compound or standard drug, is applied to the inner and outer surfaces of the right ear.[5] The left ear serves as a control.

  • After a specified period, typically 4-6 hours, the animals are euthanized.

  • A circular section (e.g., 6 mm diameter) is punched out from both the treated and untreated ears, and the weight of each punch is recorded.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by ursolic acid and the experimental workflow for the carrageenan-induced paw edema model.

experimental_workflow cluster_preparation Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis animal_prep Animal Fasting & Baseline Paw Measurement grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping dosing Administration of Vehicle, Standard, or Test Compound grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement Paw Volume Measurement (1, 2, 3, 4 hours) induction->measurement analysis Calculation of % Edema Inhibition measurement->analysis

Carrageenan-Induced Paw Edema Workflow.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathways Intracellular Signaling Cascades cluster_response Pro-inflammatory Gene Expression stimulus Inflammatory Stimulus IKK IKK stimulus->IKK ERK_JNK ERK/JNK stimulus->ERK_JNK Calcineurin Calcineurin stimulus->Calcineurin NFkB_I_B NF-κB/IκB IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB IκB degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS AP1 AP-1 ERK_JNK->AP1 AP1->Cytokines NFAT NF-AT Calcineurin->NFAT NFAT->Cytokines Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK Inhibits Ursolic_Acid->ERK_JNK Inhibits Ursolic_Acid->Calcineurin Inhibits

References

structure-activity relationship of hydroxylated ursane triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationships of Hydroxylated Ursane (B1242777) Triterpenoids

Hydroxylated ursane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. Key members of this family, including ursolic acid, corosolic acid, and asiatic acid, serve as foundational structures for numerous derivatives with potential therapeutic applications. The position and number of hydroxyl (-OH) groups on the ursane skeleton are critical determinants of their biological efficacy, influencing everything from anticancer and anti-inflammatory to antiviral effects.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, detailed protocols, and visualizations of key biological pathways.

The Influence of Hydroxylation on Biological Activity

The core ursane skeleton presents several positions for substitution, with the A-ring (particularly carbons C-2 and C-3) and modifications at C-28 (the carboxyl group) being primary sites influencing bioactivity. The presence, number, and stereochemistry of hydroxyl groups profoundly impact the molecule's polarity, ability to form hydrogen bonds, and interaction with biological targets.

Generally, the introduction of hydroxyl groups can either enhance or diminish activity, depending on the position and the specific biological endpoint being measured. For instance, a polar group at the 3-OH and/or 17-COOH positions is often considered essential for cytotoxic activity.[1]

SAR_Overview cluster_Ursane Ursane Skeleton cluster_Activity Biological Activity Modulation ursane_skeleton C3_OH C-3 Hydroxyl - Essential for general activity - Acetylation can enhance cytotoxicity ursane_skeleton->C3_OH Position 3 C2_OH C-2 Hydroxyl - Creates Corosolic/Asiatic Acid - Alters selectivity and potency ursane_skeleton->C2_OH Position 2 C28_COOH C-28 Carboxyl - Key for cytotoxicity - Esterification/Amidation modifies activity ursane_skeleton->C28_COOH Position 28 Other_Subs Other Positions (C-11, C-19, etc.) - Hydroxylation/Oxidation can introduce new activities ursane_skeleton->Other_Subs Other Sites

Caption: Key positions on the ursane skeleton influencing biological activity.

Comparative Analysis of Anticancer Activity

The cytotoxic effect of hydroxylated ursane triterpenoids against various cancer cell lines is one of the most extensively studied areas. The data reveals that subtle structural changes, such as the addition of a single hydroxyl group, can lead to significant differences in potency and cancer cell line selectivity.[1]

For example, ursolic acid and its 2α-hydroxylated derivative, corosolic acid, exhibit distinct cytotoxic profiles. While both can be active, corosolic acid sometimes shows broader activity against multiple cell lines, whereas ursolic acid may be more selective.[1] Further hydroxylation, as seen in asiatic acid, continues to modify this activity.

CompoundStructure (Key Hydroxylations)Cancer Cell LineIC₅₀ (µM)Reference
Ursolic Acid 3β-OHC6 (Rat Glioma)~10[1]
A431 (Human Skin Carcinoma)>100[1]
HT-29 (Human Colon)4.28 (Derivative)[2]
Corosolic Acid 2α-OH, 3β-OHC6 (Rat Glioma)~10[1]
A431 (Human Skin Carcinoma)~10[1]
Asiatic Acid Derivative 2α-OH, 3β-OH, 23-OHHL-60 (Human Leukemia)0.47 (Benzylamide)[3]
UA Derivative 13b 3β-OH (modified C-28)VariousNot cytotoxic, but inhibits HIF-1α[2]
UA Derivative 50 3β-OH (C-28 Carbazole)HepG2 (Human Liver)1.26[2]
UA Derivative 51 3β-OH, 7β-OHHeLa, K562, KBMore potent than UA[2]

Note: IC₅₀ values are approximate and depend heavily on the specific assay conditions. This table is for comparative purposes.

Key Modulated Signaling Pathways

Hydroxylated ursane triterpenoids exert their anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Pathway

Ursolic acid and corosolic acid have been shown to suppress the proliferation of colon cancer cells by antagonizing the Wnt/β-catenin pathway.[4] They promote the degradation of intracellular β-catenin, a key transcriptional co-activator in this pathway, thereby downregulating the expression of target genes involved in cell proliferation.[4]

Wnt_Pathway cluster_n UA_CA Ursolic Acid / Corosolic Acid GSK3B GSK3β UA_CA->GSK3B Promotes Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates (Marks for degradation) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds (in nucleus) Proliferation Cell Proliferation TCF_LEF->Proliferation Activates Genes Nucleus Nucleus

Caption: Ursolic and Corosolic Acid promote β-catenin degradation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some polyhydroxylated ursane triterpenoids have demonstrated potent anti-cancer effects by blocking this pathway, thereby preventing the transcription of pro-survival and pro-inflammatory genes.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm Triterpenoids Polyhydroxylated Ursane Triterpenoids IKK IKK Triterpenoids->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates B 2. Compound Treatment Add triterpenoids at various concentrations A->B C 3. Incubation Incubate for 24-72 hours B->C D 4. Viability Assay Add reagent (e.g., MTT, SRB) C->D E 5. Measurement Read absorbance or luminescence D->E F 6. Data Analysis Calculate % viability and determine IC₅₀ E->F

References

A Comparative Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid and Known Inhibitors in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the natural triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, with established inhibitors of two key enzymes in metabolic regulation: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. Due to the limited publicly available experimental data on the specific inhibitory activity of this compound, this comparison leverages data from structurally similar ursane-type triterpenoids to extrapolate its potential efficacy.

Executive Summary

PTP1B and α-glucosidase are critical targets in the development of therapeutics for type 2 diabetes and obesity. While established inhibitors for these enzymes exist, the exploration of novel compounds from natural sources, such as ursane (B1242777) triterpenoids, offers promising avenues for new drug discovery. This guide synthesizes available data to facilitate a comparative assessment and to highlight the potential of this compound as a subject for further investigation.

Comparison with Known PTP1B Inhibitors

PTP1B is a negative regulator of both the insulin (B600854) and leptin signaling pathways. Its inhibition is a key strategy for enhancing insulin sensitivity and controlling appetite.

Data Presentation: PTP1B Inhibition

CompoundTypeIC50 (µM)Mechanism of Action
Ursolic Acid Ursane Triterpenoid3.6Non-competitive inhibitor
Corosolic Acid Ursane Triterpenoid7.2Mixed-type inhibitor
2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid Ursane Triterpenoid-Mixed-type inhibitor
Ertiprotafib Small Molecule>20 (induces aggregation)Induces non-specific aggregation of PTP1B[1]
Trodusquemine (MSI-1436) AminosterolIn clinical trialsAllosteric inhibitor
Ursolic Acid Derivative (unspecified) Ursane Triterpenoid3.40Positive control in an assay[2]

Note: IC50 values for ursane triterpenoids can vary based on the specific assay conditions.

Based on the data from structurally related compounds, it is plausible that this compound may exhibit inhibitory activity against PTP1B. The degree of hydroxylation on the ursane scaffold appears to influence the inhibitory potential.

Comparison with Known α-Glucosidase Inhibitors

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3] Its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.

Data Presentation: α-Glucosidase Inhibition

CompoundTypeIC50 (mM)Mechanism of Action
(2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid Ursane Triterpenoid1.68[4]Competitive inhibition of α-glucosidase.[4]
Acarbose Pseudo-oligosaccharideCommercially used drugCompetitive inhibitor of α-glucosidase.[3]
Miglitol IminosugarCommercially used drugCompetitive inhibitor of α-glucosidase.

The structurally similar (2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid demonstrates moderate α-glucosidase inhibitory activity.[4] This suggests that this compound may also possess similar properties, warranting direct experimental validation.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the design of further experimental investigations.

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Known PTP1B inhibitor as a positive control (e.g., Suramin)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions, the positive control, and a solvent control.

  • Add the PTP1B enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Known α-glucosidase inhibitor as a positive control (e.g., Acarbose)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well microplate, add the test compound dilutions, the positive control, and a solvent control.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (pY) IR->IRS PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor Ursane Triterpenoid Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 (pY) LepR->JAK2 Activates STAT3 STAT3 (pY) JAK2->STAT3 Phosphorylates Gene Gene Expression STAT3->Gene Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Inhibitor Ursane Triterpenoid Inhibitor->PTP1B Inhibits

Caption: PTP1B's inhibitory effect on the leptin signaling pathway.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_absorption Absorption Starch Starch Disaccharides Disaccharides (e.g., Maltose) Starch->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Inhibitor Ursane Triterpenoid Inhibitor->Alpha_Glucosidase Inhibits Bloodstream Bloodstream Glucose->Bloodstream Absorption

Caption: Inhibition of carbohydrate digestion by an α-glucosidase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (Serial Dilutions) Preincubation Pre-incubation: Compound + Enzyme Compound->Preincubation Enzyme Enzyme Solution (PTP1B or α-Glucosidase) Enzyme->Preincubation Substrate Substrate Solution (pNPP or pNPG) Reaction Reaction: Add Substrate Substrate->Reaction Preincubation->Reaction Stop Stop Reaction Reaction->Stop Measurement Measure Absorbance (405 nm) Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a complex pentacyclic triterpenoid (B12794562) that has been identified in plant species such as Uncaria sessilifructus.[1] As with many natural products, its therapeutic potential is an area of active research. The accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. Cross-validation of analytical methods is a critical process to ensure that a particular method is suitable for its intended purpose and that data generated by different methods or in different laboratories are reliable and comparable.[2][3]

This guide provides a comparative overview of common analytical techniques that can be applied to the analysis of this compound. Due to the limited availability of specific cross-validation data for this particular compound in the current literature, this guide synthesizes data from studies on structurally similar triterpenoid acids, such as ursolic acid and oleanolic acid, to provide a representative comparison. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis

The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize typical performance characteristics for the quantification of triterpenoid acids using HPLC-UV and LC-MS/MS, derived from studies on analogous compounds.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Acid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[4]
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[4]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Acid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[4]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of triterpenoid acids.

Sample Preparation (General Procedure)

A general procedure for the extraction of triterpenoid acids from plant material involves the following steps:

  • Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: A suitable solvent, such as methanol (B129727) or ethanol, is used for extraction, often facilitated by techniques like sonication or Soxhlet extraction to improve efficiency.

  • Purification: The crude extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

HPLC-UV Analysis Protocol (Representative)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of triterpenoid acids.[5][6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (often containing an acid like acetic acid or phosphoric acid to improve peak shape) and an organic phase (typically acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is often performed at a wavelength around 205-210 nm, where many triterpenoid acids exhibit some absorbance.[5][6]

  • Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.

LC-MS/MS Analysis Protocol (Representative)

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: A C18 column with a smaller particle size is often used to achieve better separation and faster analysis times.

  • Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[4]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.[4]

  • Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific structure of the triterpenoid acid.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison define_objective->select_methods prepare_samples Prepare Spiked & Incurred Samples select_methods->prepare_samples analyze_samples Analyze Samples by Both Methods prepare_samples->analyze_samples compare_data Compare Quantitative Data analyze_samples->compare_data assess_bias Assess Bias & Variability compare_data->assess_bias conclusion Draw Conclusion on Method Comparability assess_bias->conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

TriterpenoidAnalysisWorkflow start Sample Collection (e.g., Plant Material) extraction Extraction of Triterpenoids start->extraction purification Purification (e.g., SPE) extraction->purification separation Chromatographic Separation (HPLC/LC-MS) purification->separation detection Detection (UV or MS/MS) separation->detection quantification Data Analysis & Quantification detection->quantification end Report Results quantification->end

Caption: Experimental workflow for the analysis of triterpenoid acids.

References

Assessing the Neuroprotective Potential of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature and experimental data specifically investigating the neuroprotective properties of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This triterpenoid, isolated from Uncaria sessilifructus, remains uncharacterized in the context of neurodegenerative disease models.[1][2]

This guide, therefore, serves as a comparative framework. It outlines the methodologies and data presentation that would be required to assess the neuroprotective potential of this compound against established neuroprotective agents. The data presented for the known compounds, Carnosic Acid and Arginine, are derived from existing research and are intended to serve as a benchmark for future studies on the target compound.

Comparative Data on Neuroprotective Compounds

The following table summarizes key quantitative data from in vitro and in vivo studies for known neuroprotective compounds. The entries for this compound are left blank and are intended to be populated once experimental data becomes available.

ParameterThis compoundCarnosic AcidArginine
In Vitro Model -Hypoxic PC12 cellsAβ42 aggregation assay
Neuroprotective Concentration -1.0 µMConcentration-dependent
Cell Viability Assay (e.g., MTT) -Increased-
Cytotoxicity Assay (e.g., LDH Release) -Prevented-
Reduction in Reactive Oxygen Species (ROS) --
Anti-inflammatory Effects -Reduced NO, IL-1, IL-6Reduced pro-inflammatory cytokines
In Vivo Model -Ischemia/Reperfusion (Rat)AD Mouse Model (AppNL-G-F)
Infarct Volume Reduction -52%-
Amyloid Plaque Deposition --Significantly decreased
Behavioral Improvement --

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments typically employed in the assessment of neuroprotective compounds.

In Vitro Neuroprotection Assay Against Hypoxia
  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.

  • Induction of Hypoxia: Cells are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to induce cell injury.

  • Treatment: The test compound (e.g., Carnosic Acid at 1.0 µM) is added to the cell culture medium before or after the hypoxic insult.[3]

  • Assessment of Cell Viability (MTT Assay):

    • The MTT reagent is added to the cells and incubated.

    • Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured to quantify cell viability.[4]

  • Assessment of Cytotoxicity (LDH Assay):

    • Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured.

    • The amount of LDH is proportional to the extent of cell death.[3][5]

  • Measurement of Reactive Oxygen Species (ROS):

    • A fluorescent probe (e.g., DCFH-DA) is used to detect intracellular ROS.

    • The fluorescence intensity is measured to quantify the level of oxidative stress.[6][7]

In Vivo Neuroprotection Assay in an Ischemia/Reperfusion Model
  • Animal Model: A model of focal cerebral ischemia is induced in rats, often by middle cerebral artery occlusion (MCAO).[8]

  • Treatment: The test compound is administered to the animals before or after the ischemic event.

  • Assessment of Infarct Volume:

    • After a specific reperfusion period, the animals are euthanized, and their brains are sectioned.

    • The brain slices are stained (e.g., with TTC) to differentiate between infarcted and healthy tissue.

    • The infarct volume is calculated to determine the extent of brain damage.[3]

In Vivo Assessment in an Alzheimer's Disease Mouse Model
  • Animal Model: An Alzheimer's disease (AD) mouse model, such as the AppNL-G-F knock-in model, is used.[9]

  • Treatment: The test compound (e.g., Arginine) is administered orally over a specified period.[9]

  • Assessment of Amyloid Plaque Deposition:

    • Brain tissue is collected and sectioned.

    • Immunohistochemistry is used to stain for amyloid-beta plaques.

    • The plaque burden is quantified.[9]

  • Behavioral Tests:

    • Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[9]

Visualizing Pathways and Workflows

Diagrams illustrating signaling pathways and experimental workflows are essential for clear communication of complex processes.

Generic_Neuroprotective_Signaling_Pathway Compound Neuroprotective Compound (e.g., 3,6,19,23-Tetrahydroxy- 12-ursen-28-oic acid) Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Neuroprotection Neuroprotection Kinase_Cascade->Neuroprotection Antioxidant_Genes Antioxidant Response Element (ARE) Genes Transcription_Factor->Antioxidant_Genes Induces ROS Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS Inhibits Antioxidant_Genes->Neuroprotection ROS->Apoptosis Induces

Caption: A generic signaling pathway for a neuroprotective compound.

Experimental_Workflow start Start: Identify Potential Neuroprotective Compound in_vitro In Vitro Studies (e.g., Cell Culture Models of Neurotoxicity) start->in_vitro assays Assess Viability, Apoptosis, ROS Production, Inflammation in_vitro->assays in_vivo In Vivo Studies (e.g., Animal Models of Neurodegenerative Disease) assays->in_vivo If promising data_analysis Data Analysis and Comparison assays->data_analysis behavioral Behavioral and Cognitive Assessment in_vivo->behavioral histology Histopathological Analysis in_vivo->histology behavioral->data_analysis histology->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

Caption: A typical experimental workflow for assessing a neuroprotective compound.

References

Validating the Anticancer Mechanism of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential anticancer mechanism of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. As of the latest literature search, no specific studies detailing the anticancer activity of this compound have been identified. However, extensive research is available for a closely related stereoisomer, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) , which offers significant insights into the probable mechanism of action. This document will therefore focus on the experimentally validated anticancer properties of THA as a proxy, and compare its performance with established chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696).

Executive Summary

THA, a novel triterpenoid, has demonstrated potent and selective anticancer activity in both in vitro and in vivo studies.[1][2] Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, with a notable selectivity for cancer cells over their non-cancerous counterparts.[1][3] This guide will dissect these mechanisms, present the supporting quantitative data, and provide detailed experimental protocols for validation.

Comparative Performance Analysis

The in vitro cytotoxicity of THA has been evaluated against human ovarian carcinoma (A2780) and hepatocellular carcinoma (HepG2) cell lines and compared with non-cancerous cell lines. The results are benchmarked against the conventional anticancer drugs, cisplatin and paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) of THA and Comparative Drugs
CompoundA2780 (Ovarian Cancer)HepG2 (Liver Cancer)IOSE144 (Normal Ovarian)QSG7701 (Normal Liver)
THA 1.8 ± 0.2 µM[4]4.5 ± 0.5 µM[4]> 50 µM[4]> 50 µM[4]
Cisplatin ~1.4 - 7.39 µM ¹~4.3 - 18.3 µM ²Not ReportedNot Reported
Paclitaxel ~1.23 µM ³~4.06 - 7.52 µM ⁴Not ReportedNot Reported

¹ IC50 for cisplatin in A2780 cells varies across studies, with values of 1.40 µM and 7.39 µM reported.[5] ² A wide range of IC50 values for cisplatin in HepG2 cells has been reported.[6][7] ³ IC50 for paclitaxel in A2780 cells.[8] ⁴ IC50 values for paclitaxel in HepG2 cells have been reported in the range of 4.06 µM to 7.52 µM.[9]

Mechanistic Deep Dive: 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)

THA exerts its anticancer effects through a dual approach: inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

THA triggers the intrinsic pathway of apoptosis in cancer cells.[1] This is characterized by:

  • Mitochondrial Membrane Permeabilization: THA treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Caspase Activation: The release of cytochrome c activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3.[1]

  • Regulation of Bcl-2 Family Proteins: THA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1]

  • DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, is observed in cancer cells treated with THA.[1]

Cell Cycle Arrest

THA induces a G2/M phase cell cycle arrest in A2780 and HepG2 cells.[1] This is accompanied by the downregulation of Cdc2, a key protein in the G2/M transition.[1]

Comparative Anticancer Mechanisms

Feature2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)CisplatinPaclitaxel
Primary Target Mitochondria, Bcl-2 family proteins[1]DNA[10][11]Microtubules
Mechanism of Action Induces intrinsic apoptosis pathway, G2/M cell cycle arrest[1]Forms DNA adducts, leading to DNA damage and apoptosis[10][11]Stabilizes microtubules, leading to mitotic arrest and apoptosis
Cell Cycle Arrest G2/M phase[1]G2 phase[10]G2/M phase
Key Molecular Events Release of cytochrome c, caspase activation, Bax upregulation, Bcl-2 downregulation, Cdc2 downregulation[1]DNA cross-linking, activation of DNA damage response pathways[10][11]Microtubule bundling, mitotic spindle disruption, activation of the spindle assembly checkpoint

Visualizing the Mechanisms and Workflows

Signaling Pathway of THA-Induced Apoptosis

G THA-Induced Apoptotic Signaling Pathway THA THA Bax Bax THA->Bax Upregulates Bcl2 Bcl-2 THA->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: THA induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Validating Anticancer Activitydot

G cluster_0 In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., A2780, HepG2) Drug_Treatment Treat with Compound Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Drug_Treatment->Flow_Cytometry Western_Blot Western Blot Drug_Treatment->Western_Blot Cytotoxicity Determine IC50 MTT_Assay->Cytotoxicity Cell_Cycle Analyze Cell Cycle Flow_Cytometry->Cell_Cycle Apoptosis_Proteins Detect Apoptotic Proteins Western_Blot->Apoptosis_Proteins

References

Safety Operating Guide

Navigating the Disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a triterpenoid (B12794562) compound. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on general best practices for laboratory chemical waste management.

Compound Profile

Below is a summary of the known characteristics of this compound, which are pertinent to its handling and disposal.

PropertyValue
Molecular Formula C₃₀H₄₈O₆
Appearance Powder
Purity >95%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocol: Proper Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound. Adherence to these steps is crucial for ensuring safety and regulatory compliance.

1. Initial Hazard Assessment and Waste Classification:

  • Consult your Institutional Environmental Health and Safety (EHS) Officer: This is the most critical step. Provide them with all available information on the compound, including the data from the table above. Your EHS officer will provide guidance based on local, state, and federal regulations.

  • Treat as Hazardous Waste: In the absence of a definitive SDS, treat this compound and any materials contaminated with it as hazardous waste. This is a precautionary measure to ensure the highest level of safety.

2. Segregation and Collection:

  • Solid Waste:

    • Collect the solid this compound waste in a dedicated, chemically compatible container with a secure lid.

    • Also, collect any contaminated personal protective equipment (PPE), such as gloves and weighing papers, in the same container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS officer. Incompatible wastes can react dangerously.

3. Labeling:

  • Properly label the waste container immediately. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the SAA is at or near the point of generation and under the control of the laboratory personnel.

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from reaching drains.

5. Disposal Request:

  • Arrange for pickup by your institution's hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) available for the chemical? start->sds_check consult_ehs Consult Environmental Health & Safety (EHS) Officer for guidance and waste classification. sds_check->consult_ehs No follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste. consult_ehs->treat_as_hazardous segregate Segregate waste into a dedicated, compatible container. follow_sds->segregate treat_as_hazardous->segregate label_container Label container with 'Hazardous Waste', full chemical name, and other required information. segregate->label_container store Store in a designated Satellite Accumulation Area (SAA). label_container->store request_pickup Arrange for pickup by institutional hazardous waste management. store->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Chemical Disposal Decision Workflow.

Essential Safety and Operational Guidance for Handling 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general principles of laboratory safety for handling non-hazardous chemical powders.

Pre-Operational Safety Checklist

Before handling this compound, ensure the following preparations are complete:

  • Familiarization: All personnel must be familiar with standard laboratory operating procedures.

  • Spill Kit: A spill kit appropriate for non-hazardous powders should be readily accessible.

  • Emergency Contacts: Ensure emergency contact numbers are clearly posted.

  • Designated Area: All handling of the compound should occur in a designated area, preferably within a fume hood or on a bench with adequate ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure, even if the compound is not considered highly hazardous.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust and potential splashes.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A dust mask or N95 respirator.Recommended when handling larger quantities or if dust generation is likely, to prevent inhalation of airborne particles.[1]
Handling and Operational Protocol

Follow these step-by-step procedures for the safe handling of this compound.

3.1. Weighing and Transferring:

  • Preparation: Don all required PPE. Ensure the weighing area is clean and free of drafts.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of the compound into the weighing vessel using a clean spatula. Avoid generating dust.

  • Transfer: Securely close the weighing vessel and the stock container. Transfer the weighed compound to the experimental setup.

  • Clean-up: Clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as non-hazardous waste.

3.2. Solution Preparation:

  • Solvent Selection: Based on experimental requirements, select an appropriate solvent.

  • Dissolution: In a well-ventilated area or fume hood, add the weighed compound to the solvent in an appropriate container.

  • Mixing: Gently stir or sonicate the mixture until the compound is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

4.1. Unused Compound and Contaminated Solids:

  • Waste Collection: Collect unused this compound and any contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Labeling: The label should read "Non-hazardous Solid Chemical Waste" and list the contents.

  • Disposal Route: This waste can typically be disposed of in the regular trash, provided it is securely packaged to prevent spillage.[2] Laboratory personnel should transport the sealed container directly to the dumpster.[2][3]

4.2. Liquid Waste (Solutions):

  • Evaluation: For solutions of this compound, the disposal method depends on the solvent and concentration.

  • Aqueous Solutions: If the solvent is water and the solution is not considered environmentally harmful, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, subject to local regulations and institutional approval.[3][4]

  • Organic Solvents: Solutions in organic solvents must be collected in a designated "Non-hazardous Liquid Chemical Waste" container. This container should be properly labeled with all components and their approximate percentages.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[5]

Emergency Procedures

5.1. Spills:

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area.

  • Contain: For small spills, gently cover the powder with a damp paper towel to avoid creating dust.

  • Clean-up: Wearing appropriate PPE, carefully wipe up the spill.

  • Dispose: Place all contaminated materials in the designated non-hazardous solid waste container.

  • Decontaminate: Clean the spill area with soap and water.

5.2. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

Below are diagrams illustrating the key workflows for handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Weigh Compound B->C D Transfer Compound C->D E Prepare Solution D->E F Clean Equipment E->F G Dispose of Waste F->G

Caption: General workflow for handling this compound.

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_routes Disposal Routes A Unused Compound & Contaminated Solids D Non-Hazardous Solid Waste A->D B Liquid Solutions E Non-Hazardous Liquid Waste B->E G Sanitary Sewer (Aqueous, with approval) B->G C Empty Containers F Regular Trash (after rinsing) C->F

Caption: Disposal plan for waste generated from this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.